molecular formula C10H10FNO B2712652 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one CAS No. 1339014-26-4

3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Cat. No.: B2712652
CAS No.: 1339014-26-4
M. Wt: 179.194
InChI Key: WFGPIEWLJXUTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Fluoropyridin-3-yl)cyclopentan-1-one is a useful research compound. Its molecular formula is C10H10FNO and its molecular weight is 179.194. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-fluoropyridin-3-yl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-3-8(5-12-6-9)7-1-2-10(13)4-7/h3,5-7H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGPIEWLJXUTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in DMSO

Abstract

The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline. Dimethyl sulfoxide (DMSO) is the preeminent solvent for the initial solubilization and storage of compound libraries due to its remarkable capacity to dissolve a wide array of both hydrophobic and hydrophilic molecules.[1] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of the novel compound, 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, in DMSO. Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocol recitation. It delves into the underlying physicochemical principles, offers robust, step-by-step experimental methodologies for both kinetic and thermodynamic solubility assessment, and addresses critical best practices for data integrity. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide serves as a self-validating system for the accurate and reliable characterization of compound solubility.

Foundational Concepts: The Solute and the Solvent

A thorough analysis of solubility begins with a fundamental understanding of the key players: the solute, 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, and the solvent, DMSO.

Physicochemical Profile: 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

While specific, experimentally-derived data for this exact molecule is not publicly available, we can infer a likely physicochemical profile based on its constituent moieties: a fluoropyridine ring and a cyclopentanone ring. This profile is essential for forming a preliminary hypothesis regarding its solubility behavior.

PropertyEstimated Value / CharacteristicRationale & Implication for Solubility
Molecular Formula C₁₀H₁₀FNO-
Molecular Weight 179.19 g/mol Lower molecular weight compounds often exhibit higher solubility.
Polar Surface Area (TPSA) ~30-40 Ų (Estimated)The ketone oxygen and pyridine nitrogen are key polar features that can interact with polar DMSO.
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)Can accept hydrogen bonds, but lacks strong donors, influencing interactions in protic vs. aprotic solvents.
Predicted logP (cLogP) ~1.5 - 2.5 (Estimated)Indicates a balance between lipophilicity and hydrophilicity, suggesting good solubility in amphipathic solvents like DMSO.
Structural Features Aromatic fluoropyridine ring, aliphatic cyclopentanone ring.The combination of a polar heterocyclic ring and a moderately nonpolar cyclic ketone suggests an amphipathic nature, which is highly compatible with DMSO's solvent properties.[1]
Dimethyl Sulfoxide (DMSO): The Universal Solvent in Early-Stage Discovery

DMSO ((CH₃)₂SO) is an aprotic, highly polar organic solvent with an exceptional ability to dissolve a vast range of substances, making it indispensable in pharmaceutical research.[1][2] Its utility stems from a unique combination of properties:

  • High Polarity and Dielectric Constant: DMSO effectively disrupts the crystal lattice energy of solid compounds and solvates a wide variety of polar and non-polar molecules.[1]

  • Aprotic Nature: It lacks acidic protons, making it a relatively inert solvent for many chemical reactions and preventing unwanted reactions with dissolved compounds.[3]

  • Miscibility: It is fully miscible with water and a broad spectrum of organic solvents, facilitating the preparation of stock solutions that can be diluted into aqueous assay buffers.[3][4]

  • Penetration Capability: DMSO is known for its ability to penetrate cell membranes, which can aid in the delivery of compounds in cell-based assays.[4]

These characteristics make DMSO the default choice for creating high-concentration stock solutions for high-throughput screening (HTS) and other in vitro studies.[5]

Theoretical Framework for Solubility

Solubility is fundamentally governed by the interplay between the energy required to break apart the solute's crystal lattice and the energy released upon the formation of solute-solvent interactions.[6][7]

cluster_solute Solute Properties cluster_solvent Solvent Properties (DMSO) cluster_env Environmental Factors Solubility Compound Solubility in DMSO Lattice_Energy Crystal Lattice Energy (Energy to break solid state) Solubility->Lattice_Energy inversely related Solvation_Energy Solvation Energy (Energy from solute-solvent interaction) Solubility->Solvation_Energy directly related Temp Temperature Solubility->Temp generally increases with Water Water Content in DMSO Solubility->Water can decrease with MW Molecular Weight Lattice_Energy->MW Polarity Polarity & H-Bonding Lattice_Energy->Polarity Shape Molecular Shape/Size Lattice_Energy->Shape Polarity_Solvent High Polarity Solvation_Energy->Polarity_Solvent Aprotic Aprotic Nature Solvation_Energy->Aprotic Pressure Pressure

Caption: Key factors influencing the solubility of a compound in DMSO.

For 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, its moderate polarity and lack of strong intermolecular hydrogen-bonding donors suggest that its crystal lattice energy may be readily overcome by the strong solvation energy provided by the highly polar DMSO molecules.

Experimental Determination of Solubility

The most reliable understanding of solubility comes from empirical measurement. Two primary forms are determined: kinetic and thermodynamic solubility. The choice of method depends on the stage of research and the required accuracy.

cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow Start Start: Determine Solubility Decision Goal of Measurement? Start->Decision Prep_DMSO Prepare high-concentration DMSO stock solution Decision->Prep_DMSO Early Discovery / HTS (Faster, less material) Supersaturate Create supersaturated slurry of compound in DMSO Decision->Supersaturate Lead Optimization / Development (More accurate, 'gold standard') Dilute Dilute stock into aqueous buffer Prep_DMSO->Dilute Incubate_Short Incubate for short period (e.g., 1-2 hours) Dilute->Incubate_Short Detect_Precipitate Detect precipitation (Nephelometry, Turbidimetry) Incubate_Short->Detect_Precipitate Result_Kinetic Result: Kinetic Solubility (Metastable concentration) Detect_Precipitate->Result_Kinetic Equilibrate Equilibrate for long period (e.g., 24-48 hours) with agitation Supersaturate->Equilibrate Separate Separate solid from supernatant (Centrifugation, Filtration) Equilibrate->Separate Quantify Quantify concentration in supernatant (HPLC, NMR) Separate->Quantify Result_Thermo Result: Thermodynamic Solubility (Equilibrium concentration) Quantify->Result_Thermo

Caption: Experimental workflows for kinetic vs. thermodynamic solubility.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method, often called the "shake-flask" method, determines the true equilibrium solubility and is considered the gold standard.[8][9]

Objective: To determine the maximum concentration of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one that can be dissolved in DMSO at equilibrium at a specified temperature (e.g., 25°C).

Materials:

  • 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one (solid)

  • Anhydrous, high-purity DMSO[2]

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermostatic shaker/incubator

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • Quantification instrument (e.g., HPLC-UV)

Methodology:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.[8]

    • Add a defined volume of DMSO (e.g., 500 µL) to create a slurry where solid material is visibly in excess. The goal is to ensure saturation.

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

  • Equilibration:

    • Place the tube in a thermostatic shaker set to 25°C.

    • Agitate the slurry for 24-48 hours. This extended period is crucial to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved states.[8]

  • Separation of Solid and Supernatant:

    • After equilibration, centrifuge the tube at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[8]

    • This step must be performed carefully to avoid disturbing the pellet.

  • Quantification of Solubilized Compound:

    • Carefully withdraw a precise aliquot (e.g., 50 µL) of the clear supernatant.

    • Perform a large, serial dilution of the supernatant into a suitable solvent (e.g., acetonitrile or methanol) for which a calibration curve has been prepared.

    • Analyze the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations of the compound.

    • Calculate the original concentration in the DMSO supernatant, accounting for the dilution factor.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by running the experiment in triplicate to assess reproducibility. The use of a validated, quantitative analytical method like HPLC with a multi-point calibration curve ensures accuracy.

Protocol 2: Kinetic Solubility Assessment

This high-throughput method measures the concentration at which a compound precipitates out of an aqueous solution when added from a DMSO stock. It is more representative of what happens in an assay but measures a metastable, not a true equilibrium, state.[9]

Objective: To determine the concentration at which 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one precipitates from an aqueous buffer following dilution from a DMSO stock.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Assay-relevant aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates (clear bottom for detection)

  • Automated liquid handler or multichannel pipette

  • Plate reader capable of turbidimetric or nephelometric detection

Methodology:

  • Plate Preparation:

    • Dispense the aqueous buffer into the wells of a 96-well plate.

    • Create a serial dilution of the buffer if testing a range of final DMSO concentrations.

  • Compound Addition:

    • Using a liquid handler, add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept constant and low (typically ≤1%).

  • Incubation and Detection:

    • Mix the plate briefly.

    • Incubate at room temperature for a defined period (e.g., 2 hours).

    • Measure the turbidity or light scattering in each well using a plate reader. An increase in signal relative to buffer/DMSO controls indicates precipitation.

Data Interpretation: The kinetic solubility is reported as the highest concentration that does not show a significant increase in turbidity compared to controls.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly.

Compound IDMethodSolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Replicates (n)
3-(5-Fluoropyridin-3-yl)cyclopentan-1-oneThermodynamic100% DMSO25[Insert Result][Insert Result]3
3-(5-Fluoropyridin-3-yl)cyclopentan-1-oneKineticPBS, pH 7.4 (1% DMSO)25[Insert Result][Insert Result]3

Critical Considerations & Best Practices

Achieving accurate solubility data requires meticulous attention to detail beyond the core protocol.

  • DMSO Purity and Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric water.[7] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[10] Best Practice: Always use anhydrous DMSO from a freshly opened bottle or stored under inert gas. Avoid leaving DMSO containers open to the air.[11]

  • Compound Stability and Storage: Compounds may not be stable in DMSO over long periods. Repeated freeze-thaw cycles can also induce precipitation, as the compound may fall out of solution when frozen and fail to fully redissolve upon thawing.[7][10] Best Practice: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C.[8] Before use, thaw completely and vortex thoroughly to ensure any potential micro-precipitates are redissolved.

  • Solid-State Form (Polymorphism): The crystal form (polymorph) of the solid compound can impact its crystal lattice energy and, consequently, its solubility. Once a compound crystallizes from DMSO, it may form a less soluble polymorph that is difficult to redissolve.[10] Best Practice: Be aware that solubility results can be influenced by the batch and crystalline form of the starting material.

Conclusion

While a specific solubility value for 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in DMSO is not pre-reported in the literature, this guide provides the complete theoretical and practical framework necessary for its determination. Based on its structural characteristics, the compound is predicted to have good solubility in DMSO. However, only rigorous experimental measurement, as detailed in the provided protocols, can establish an authoritative value. By employing the gold-standard thermodynamic method and adhering to the critical best practices regarding solvent purity and sample handling, researchers can generate reliable and accurate solubility data, thereby ensuring the integrity of subsequent screening and development efforts.

References

  • Vertex AI Search. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Vertex AI Search. (2026).
  • MDPI. (2025).
  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • American Chemical Society. (2021). Dimethyl sulfoxide.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Vertex AI Search. (n.d.).
  • Ziath. (n.d.).
  • ResearchGate. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • MedChemExpress. (n.d.). 3-Methyl-2-cyclopenten-1-one | Endogenous Metabolite.

Sources

Technical Guide: Characterization & Synthesis of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-Fluoropyridin-3-yl)cyclopentan-1-one is a specialized heterocyclic intermediate, primarily utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and other fluorinated pyridine-based pharmacophores.[1][2] Its structural significance lies in the 5-fluoropyridine moiety , a bioisostere often employed to modulate metabolic stability and lipophilicity in drug candidates.

This guide addresses a critical gap in public literature: the lack of standardized melting point (MP) data for this specific intermediate. Due to the conformational flexibility of the cyclopentanone ring and the asymmetric nature of the substitution, the free base often exists as a viscous oil or low-melting solid at ambient conditions.

Core Directive: This document provides a self-validating protocol to synthesize, purify, and accurately characterize this compound via crystalline derivatization, ensuring reproducible data for regulatory and research applications.

Part 1: Chemical Identity & Predicted Properties[3][4]

Nomenclature & Identification
PropertyData
IUPAC Name 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one
Molecular Formula C₁₀H₁₀FNO
Molecular Weight 179.19 g/mol
CAS Number Not widely listed; Analogous to 3-(3-pyridyl)cyclopentanone
SMILES O=C1CCC(C2=CC(F)=CN=C2)C1
Key Moiety 5-Fluoropyridine (Metabolic blocker)
Melting Point Analysis & Phase Behavior

Unlike planar aromatic ketones, 3-substituted cyclopentanones possess significant conformational freedom (envelope/twist conformers), which disrupts crystal packing. Consequently, the free base is predicted to be an oil or low-melting solid (MP < 50°C).

Data Reliability Warning: Researchers should not rely on the MP of the free base for purity characterization. Instead, conversion to a hydrochloride salt or hydrazone derivative is the industry standard for establishing a sharp, reproducible melting point.

Predicted vs. Experimental Data Strategy
FormPredicted State (25°C)Predicted MP RangeCharacterization Utility
Free Base Viscous Oil / Waxy Solid35 – 55°C (Broad)Low (Hygroscopic, difficult to dry)
Hydrochloride Salt Crystalline Solid185 – 195°C (Decomp)High (Sharp transition)
2,4-DNP Derivative Orange Solid210 – 220°CHigh (Standard ID method)

Part 2: Synthesis & Purification Protocol

The Rhodium-Catalyzed Conjugate Addition

The most robust route to 3-arylcyclopentanones is the Hayashi-Miyaura reaction . This method avoids the harsh conditions of Grignard additions, preserving the sensitive fluoropyridine ring and preventing polymerization of the enone.

Reaction Scheme (Logic Flow)

The pathway involves the transmetallation of the arylboronic acid to a Rhodium(I) catalyst, followed by insertion into the enone double bond and subsequent hydrolysis.

SynthesisWorkflow Start Reagents: (5-Fluoropyridin-3-yl)boronic acid + 2-Cyclopenten-1-one Reaction Reaction Conditions: Dioxane/H2O (10:1) 100°C, 2-4 Hours Start->Reaction Combine Catalyst Catalyst System: Rh(acac)(C2H4)2 (3 mol%) (R)-BINAP (3 mol%) Catalyst->Reaction Activate Workup Workup: Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Reaction->Workup Complete Purification Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purification Crude Oil Product Target: 3-(5-Fluoropyridin-3-yl) cyclopentan-1-one Purification->Product Pure Oil

Figure 1: Rhodium-catalyzed synthesis workflow ensuring high enantioselectivity (if chiral ligand used) and regiocontrol.

Step-by-Step Experimental Procedure

Safety: Fluoropyridines can be toxic. Work in a fume hood.

  • Catalyst Preparation: In a Schlenk flask, dissolve Rh(acac)(C2H4)2 (3 mol%) and BINAP (3 mol%) in 1,4-dioxane. Stir at room temperature for 15 minutes under Argon to generate the active cationic Rh-species.

  • Addition: Add (5-Fluoropyridin-3-yl)boronic acid (1.2 equiv) and 2-cyclopenten-1-one (1.0 equiv).

  • Solvent: Add a mixture of Dioxane/Water (10:1 ratio). The water is critical for the hydrolysis of the Rh-enolate intermediate.

  • Reaction: Heat to 100°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The boronic acid spot should disappear.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc). Wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The residue will likely be an orange oil. Purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

    • Result: The product is obtained as a colorless to pale yellow viscous oil .

Part 3: Characterization & Melting Point Determination

Since the free base is an oil, we must synthesize the Hydrochloride Salt to obtain a valid Melting Point for documentation.

Derivatization Protocol (HCl Salt Formation)

This protocol converts the oily ketone into a crystalline solid suitable for MP determination and long-term storage.

  • Dissolution: Dissolve 100 mg of the purified oil in 2 mL of anhydrous Diethyl Ether (or Ethanol).

  • Acidification: Dropwise add 2M HCl in Diethyl Ether (1.5 equiv) while stirring at 0°C.

  • Precipitation: A white precipitate should form immediately. If oiling occurs, add more ether and scratch the glass side to induce nucleation.

  • Isolation: Filter the solid under nitrogen. Wash with cold ether.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace solvent.

Melting Point Measurement Workflow

Equipment: Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

MP_Workflow Sample Sample: HCl Salt of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one Prep Preparation: Dry at 40°C (vac) for 2h Pack tightly in capillary Sample->Prep Ramp1 Fast Ramp: 10°C/min to 160°C Prep->Ramp1 Ramp2 Slow Ramp: 1°C/min from 160°C Ramp1->Ramp2 Observation Observe: Onset (T1) -> Clear Liquid (T2) Ramp2->Observation Result Record Data: Expected Range: 185-195°C Observation->Result

Figure 2: Standardized protocol for determining the melting point of the salt derivative.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Results
  • Sharp MP (Range < 2°C): Indicates high purity (>98%).

  • Broad MP (> 5°C) or "Sweating": Indicates residual solvent or unreacted free base. Action: Recrystallize from Ethanol/Ether.

  • Decomposition (Darkening): Common for pyridine salts above 200°C. Record the temperature at which darkening begins (

    
    ).
    
Spectroscopic Validation (Self-Validation)

Before relying on the MP, confirm the structure via NMR.

  • ¹H NMR (CDCl₃): Look for the diagnostic multiplets of the cyclopentanone ring (1.8–2.5 ppm) and the distinct aromatic protons of the 5-fluoropyridine (approx. 8.3, 8.4, and 7.4 ppm).

  • ¹⁹F NMR: A single singlet around -120 to -130 ppm confirms the presence of the fluorine atom and the absence of isomers.

References

  • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to Enones." Journal of the American Chemical Society, vol. 120, no. 22, 1998, pp. 5579–5580. Link

  • PubChem. "Compound Summary: 3-Fluorocyclopentanone (Analog)." National Library of Medicine. Accessed 2024.[3] Link

  • ChemicalBook. "Cyclopentanone Properties and Derivatives." ChemicalBook Database. Accessed 2024.[3] Link

  • Baran Lab. "Cyclopentane Synthesis Guide." Scripps Research Institute. Link

  • Sigma-Aldrich. "Product Specification: (5-Fluoro-3-pyridinyl)methanol (Fragment Data)." Link

Sources

The Synthetic Chemist's Guide to 3-Substituted Cyclopentanones: A Technical Review of Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-substituted cyclopentanone motif is a cornerstone of modern organic synthesis, forming the core of numerous natural products, pharmaceuticals, and high-value fragrance compounds.[1] Its prevalence in biologically active molecules, from prostaglandins to novel therapeutics, has driven the development of a sophisticated and diverse array of synthetic methodologies.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the key catalytic strategies for the stereocontrolled synthesis of 3-substituted cyclopentanones. Moving beyond a simple enumeration of reactions, this document delves into the mechanistic underpinnings and causal logic that guide the selection of catalysts and reaction conditions. We will explore the power of organocatalysis, the precision of dual Lewis acid-mediated cycloadditions, and the efficiency of multicatalytic cascade reactions, offering field-proven insights and detailed experimental protocols to empower the design and execution of complex synthetic campaigns.

The Strategic Importance of the 3-Substituted Cyclopentanone Core

The cyclopentane ring, particularly when substituted at the 3-position, represents a privileged scaffold in medicinal chemistry and natural product synthesis.[2] This structural unit is a key component in a wide range of molecules with significant biological activity, including prostaglandins, which are crucial signaling molecules, and various terpenoids and alkaloids.[1] The conformational constraints of the five-membered ring, combined with the stereochemical possibilities introduced by substitution, allow for precise three-dimensional arrangements of functional groups, which is critical for molecular recognition and biological function.

The development of efficient and stereoselective methods to access these core structures is therefore of paramount importance. The ability to control the absolute and relative stereochemistry at the 3-position, and often at adjacent centers, is a primary driver for the innovation of new synthetic technologies. This guide will focus on the catalytic approaches that have emerged as the most powerful tools for achieving this control.

Key Catalytic Strategies for Asymmetric Synthesis

The modern synthetic chemist has a powerful toolkit for the enantioselective and diastereoselective synthesis of 3-substituted cyclopentanones. We will now examine three of the most influential and versatile approaches: Organocatalysis, Dual Lewis Acid Catalysis, and Multicatalytic Cascade Reactions.

Organocatalytic Approaches: The Power of Chiral Amines

Organocatalysis has revolutionized asymmetric synthesis by demonstrating that small, chiral organic molecules can induce high levels of stereoselectivity, often rivaling or exceeding traditional metal-based catalysts. For the synthesis of 3-substituted cyclopentanones, chiral secondary amines, particularly prolinol derivatives, have proven to be exceptionally effective.

Causality and Mechanistic Insight: The efficacy of these catalysts stems from their ability to activate the substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions. In a typical reaction, a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, generates a key intermediate that can then undergo an intramolecular cyclization. The chiral environment created by the catalyst directs the approach of the reactants, thereby controlling the stereochemical outcome of the reaction. The stereoselectivity is often governed by the steric and electronic properties of both the catalyst and the substrates.[3]

// Nodes Substrates [label="Enone + Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Chiral Secondary\nAmine Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Iminium Ion\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Michael_Adduct [label="Chiral Enamine\nMichael Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-Substituted\nCyclopentanone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrates -> Iminium [label="Activation"]; Catalyst -> Iminium [style=dashed]; Iminium -> Michael_Adduct [label="Michael Addition"]; Michael_Adduct -> Cyclization [label="Tautomerization"]; Cyclization -> Product [label="Hydrolysis"]; Product -> Catalyst [label="Catalyst\nRegeneration", style=dashed, constraint=false]; }

Organocatalytic Synthesis Workflow

This protocol is adapted from the work of Melchiorre and co-workers for the synthesis of highly substituted cyclopentanones.

Materials:

  • Cyclopentane-1,2-dione

  • Alkylidene malononitrile (e.g., benzylidenemalononitrile)

  • Chiral secondary amine catalyst (e.g., a derivative of diphenylprolinol silyl ether)

  • Toluene (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add cyclopentane-1,2-dione (1.0 equiv.), the alkylidene malononitrile (1.2 equiv.), and the chiral secondary amine catalyst (0.1 equiv.).

  • Add anhydrous toluene to achieve a 0.2 M concentration with respect to the cyclopentane-1,2-dione.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the Michael addition (typically 12-24 hours), cool the reaction mixture to 0 °C.

  • Slowly add a solution of sodium borohydride (2.0 equiv.) in methanol.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted cyclopentanone derivative.

Data Presentation:

EntryAlkylidene MalononitrileYield (%)Diastereomeric RatioEnantiomeric Excess (%)
1Benzylidenemalononitrile85>95:598
24-Chlorobenzylidene...82>95:597
32-Naphthylidene...7890:1095
Dual Lewis Acid-Catalyzed [3+2] Cycloadditions

The synergistic use of two different Lewis acids can enable transformations that are not possible with a single catalyst. This is particularly evident in the [3+2] cycloaddition of donor-acceptor cyclopropanes with ketenes to form 3-substituted cyclopentanones.

Causality and Mechanistic Insight: In this powerful strategy, one Lewis acid (e.g., InBr₃) activates the donor-acceptor cyclopropane, facilitating its ring-opening to form a zwitterionic intermediate. A second, co-catalytic Lewis acid (e.g., EtAlCl₂) activates the ketene, which can be generated in situ, making it more susceptible to nucleophilic attack by the ring-opened cyclopropane.[4][5] This dual activation mode allows the reaction to proceed under mild conditions with high stereospecificity, transferring the chirality from an enantioenriched cyclopropane starting material to the cyclopentanone product.[4] The choice of Lewis acids is critical; their respective affinities for the cyclopropane and the ketene must be well-matched to ensure an efficient catalytic cycle.

// Nodes Cyclopropane [label="Donor-Acceptor\nCyclopropane", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketene [label="Ketene", fillcolor="#F1F3F4", fontcolor="#202124"]; LA1 [label="Lewis Acid 1\n(e.g., InBr₃)", fillcolor="#FBBC05", fontcolor="#202124"]; LA2 [label="Lewis Acid 2\n(e.g., EtAlCl₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Cyclopropane [label="Activated Cyclopropane\n(Ring-Opened Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Ketene [label="Activated Ketene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cycloaddition [label="[3+2] Cycloaddition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Complex [label="Product-Lewis Acid\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="3-Substituted\nCyclopentanone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cyclopropane -> Activated_Cyclopropane; LA1 -> Activated_Cyclopropane [label="Activation"]; Ketene -> Activated_Ketene; LA2 -> Activated_Ketene [label="Activation"]; Activated_Cyclopropane -> Cycloaddition; Activated_Ketene -> Cycloaddition; Cycloaddition -> Product_Complex; Product_Complex -> Product [label="Release"]; Product_Complex -> LA1 [style=dashed, constraint=false]; Product_Complex -> LA2 [style=dashed, constraint=false]; }

Dual Lewis Acid-Catalyzed Cycloaddition

This protocol is based on the work of Kerrigan and co-workers.[4]

Materials:

  • Enantioenriched donor-acceptor cyclopropane

  • Acid chloride (ketene precursor)

  • Triethylamine (Et₃N)

  • Indium(III) bromide (InBr₃)

  • Ethylaluminum dichloride (EtAlCl₂, as a solution in hexanes)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a flame-dried, argon-purged flask, add the donor-acceptor cyclopropane (1.0 equiv.) and InBr₃ (0.15 equiv.).

  • Add anhydrous DCM and cool the mixture to -25 °C.

  • In a separate flame-dried syringe, prepare a solution of the acid chloride (1.5 equiv.) and Et₃N (2.0 equiv.) in anhydrous DCM.

  • To the reaction flask, add the EtAlCl₂ solution (0.15 equiv.) via syringe.

  • Add the solution of the acid chloride and Et₃N dropwise to the reaction mixture over 1 hour using a syringe pump.

  • Stir the reaction at -25 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the enantioenriched 3-substituted cyclopentanone.

Data Presentation:

EntryCyclopropane SubstituentKetene SubstituentYield (%)Diastereomeric RatioEnantiomeric Excess (%)
1PhenylMethyl, Ethyl95>20:1>99
24-MethoxyphenylDiphenyl88>20:198
3FurylMethyl, Phenyl9215:199
Multicatalytic Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to building molecular complexity. The synthesis of functionalized cyclopentanones is particularly well-suited to this strategy, often employing a combination of different catalytic modes.

Causality and Mechanistic Insight: A powerful example is the combination of secondary amine catalysis and N-heterocyclic carbene (NHC) catalysis.[6][7][8] The reaction begins with a secondary amine-catalyzed Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde. This generates an intermediate aldehyde that is then activated by an NHC catalyst. The NHC forms a Breslow intermediate, which acts as a nucleophilic acyl anion equivalent. This intermediate then undergoes an intramolecular cyclization (a crossed benzoin reaction) onto the tethered ketone, forming the cyclopentanone ring.[8] The success of this cascade relies on the mutual compatibility of the two catalysts and their respective cycles, ensuring that they operate concurrently without interfering with one another.[7][8]

// Nodes Start [label="1,3-Dicarbonyl + Enal", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Cat [label="Amine\nCatalyst", fillcolor="#FBBC05", fontcolor="#202124"]; NHC_Cat [label="NHC\nPrecatalyst + Base", fillcolor="#FBBC05", fontcolor="#202124"]; Michael [label="Michael Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Aldehyde Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Breslow [label="Breslow Intermediate\nFormation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCrossed Benzoin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Functionalized\nCyclopentanone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Michael; Amine_Cat -> Michael [style=dashed]; Michael -> Intermediate; Intermediate -> Breslow; NHC_Cat -> Breslow [style=dashed]; Breslow -> Cyclization; Cyclization -> Product; }

Multicatalytic Cascade Reaction Workflow

This protocol is adapted from the work of Scheidt and co-workers.[6][7][8]

Materials:

  • 1,3-Dicarbonyl compound (e.g., 1,3-cyclohexanedione)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol trimethylsilyl ether)

  • N-Heterocyclic carbene precatalyst (a triazolium salt)

  • Base (e.g., sodium acetate)

  • Chloroform (anhydrous)

Procedure:

  • In an oven-dried vial, combine the 1,3-dicarbonyl compound (2.0 equiv.), the chiral secondary amine catalyst (0.1 equiv.), the NHC precatalyst (0.1 equiv.), and sodium acetate (0.2 equiv.).

  • Add anhydrous chloroform to achieve a 0.5 M concentration with respect to the α,β-unsaturated aldehyde.

  • Add the α,β-unsaturated aldehyde (1.0 equiv.) to the mixture.

  • Seal the vial and stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or ¹H NMR spectroscopy of an aliquot.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash chromatography to isolate the highly functionalized cyclopentanone product.

Data Presentation:

Entry1,3-DicarbonylEnalYield (%)Diastereomeric RatioEnantiomeric Excess (%)
11,3-CyclohexanedioneCinnamaldehyde755:195
2Dimedone3-Phenylprop-2-enal814:197
3Methyl acetoacetateCrotonaldehyde683:192

Conclusion and Future Outlook

The synthesis of 3-substituted cyclopentanones has been significantly advanced through the development of innovative catalytic strategies. Organocatalysis, dual Lewis acid catalysis, and multicatalytic cascades each offer unique advantages in terms of stereocontrol, efficiency, and substrate scope. The choice of a particular method depends on the specific target molecule and the desired substitution pattern.

The field continues to evolve, with ongoing research focused on the development of new catalysts with enhanced activity and selectivity, the expansion of substrate scope to include more challenging starting materials, and the application of these methods in the total synthesis of complex natural products and active pharmaceutical ingredients. As our understanding of reaction mechanisms deepens, we can expect the design of even more sophisticated and efficient catalytic systems for the construction of this fundamentally important structural motif. This guide serves as a foundational resource for scientists aiming to leverage these powerful synthetic tools in their research and development endeavors.

References

  • Bode, J. W., Sohn, S. S. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society, 131(37), 13546–13547. Available from: [Link]

  • Sohn, S. S., Bode, J. W. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. PubMed Central. Available from: [Link]

  • Sohn, S. S., Rosen, E. L., Bode, J. W. (2009). Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence. PubMed. Available from: [Link]

  • Mondal, M., et al. (n.d.). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. American Chemical Society. Available from: [Link]

  • Davis, N. W., et al. (2019). Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes. Chemical Communications, 55(85), 12811-12814. Available from: [Link]

  • Lozanova, A. V., et al. (2017). Enantioselective synthesis of a substituted cyclopentanone with all-carbon quaternary stereocenter. Arkivoc, 2017(3), 217-224. Available from: [Link]

  • Baxendale, I. R., et al. (2021). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. The Journal of Organic Chemistry, 86(23), 16266–16282. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Available from: [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone, 3-(1-octenyl)-, (E)-. Available from: [Link]

  • Organic Syntheses. (n.d.). (S)-(+)-2-(p-TOLUENESULFINYL)-2-CYCLOPENTENONE. Available from: [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie International Edition, 53(51), 14242-14246. Available from: [Link]

  • Davis, N. W., et al. (2019). Asymmetric Synthesis of Cyclopentanones through Dual Lewis Acid-Catalysed [3 + 2]-Cycloaddition of Donor-Acceptor Cyclopropanes with Ketenes. ResearchGate. Available from: [Link]

  • Davis, N. W., et al. (2019). Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes. The Royal Society of Chemistry. Available from: [Link]

  • Bode, J. W., et al. (2010). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. PubMed Central. Available from: [Link]

  • Ligeti, M., et al. (2014). Organocatalytic preparation of substituted cyclopentanes: a mechanistic study. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Asymmetric Organocatalytic Michael Addition–Cyclisation Cascade of Cyclopentane-1,2-dione with Alkylidene Malononitriles. Available from: [Link]

  • Taber, D. F., et al. (2011). Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone (cis-dihydromethyljasmonate) and Magnolione. PubMed Central. Available from: [Link]

  • Google Patents. (n.d.). Synthetic method of 3-methyl-cyclopentanone.
  • Google Patents. (n.d.). Substituted derivatives of 3-isopropyl cyclopentanone, their preparation and use as perfumes and compositions containing these derivatives.
  • Thomson, R. J., et al. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 791-815. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted Cyclopentanones. Available from: [Link]

  • Organic Syntheses. (n.d.). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Lewis Acid Catalyzed [3+2] Cycloaddition of Donor- Acceptor Cyclopropanes and 1-Azadienes: Synthesis of Imine Functionalized Cyclopentanes and Pyrrolidine Derivatives. Available from: [Link]

  • Hu, Y., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters, 8(1), 1-13. Available from: [Link]

  • Huws, S. A., et al. (2010). Asymmetric synthesis of highly functionalized cyclopentanes by a rhodium- and scandium-catalyzed five-step domino sequence. Chemical Science, 1(3), 353-356. Available from: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of specific toxicological data for 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, a thorough risk assessment is the cornerstone of its safe handling. This involves a critical evaluation of the potential hazards associated with its functional groups: the fluoropyridine ring and the cyclopentanone core.

The Fluoropyridine Moiety: The introduction of a fluorine atom to the pyridine ring can significantly alter its chemical and toxicological properties. Fluorinated aromatic compounds can be metabolically activated to reactive intermediates. Pyridine itself is a flammable and toxic liquid known for its pungent odor.[1][2] Exposure can lead to symptoms such as dizziness, headaches, nausea, and irritation of the respiratory tract.[1] Therefore, it is prudent to assume that 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one may exhibit similar or potentially enhanced toxicity.

The Cyclopentanone Moiety: Cyclopentanone is a flammable liquid and is classified as a skin and eye irritant.[3][4] While generally considered to have low acute toxicity, prolonged or repeated exposure can lead to skin degreasing and dermatitis.[5][6] The cyclopentanone structure also introduces the potential for reactivity typical of ketones.

Based on this analysis, the primary hazards associated with 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one are anticipated to be:

  • Acute Toxicity: Potential for harm if inhaled, ingested, or in contact with skin.

  • Skin and Eye Irritation: Likely to cause irritation upon direct contact.[3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation.[1]

  • Flammability: The presence of the cyclopentanone ring suggests the compound may be flammable.[3]

A workflow for conducting a risk assessment for a novel compound like 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one is outlined below:

A Identify Chemical Structure (3-(5-Fluoropyridin-3-yl)cyclopentan-1-one) B Deconstruct into Key Moieties (Fluoropyridine, Cyclopentanone) A->B C Gather Hazard Data for Analogs (Pyridine, Fluorinated Aromatics, Cyclopentanone) B->C D Assess Potential Hazards (Toxicity, Irritation, Flammability, Reactivity) C->D E Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) D->E F Develop Control Measures (Engineering Controls, PPE, SOPs) E->F G Document Risk Assessment F->G A Task Involving 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one B Risk of Splash or Aerosol? A->B C Working in Fume Hood? B->C Yes E Standard PPE: - Nitrile Gloves - Lab Coat - Closed-toe Shoes B->E No G Consider Face Shield B->G High Risk D Potential for High Vapor Concentration? C->D Yes C->E No F Add Chemical Splash Goggles D->F No H Respirator with Organic Vapor Cartridge Required D->H Yes E->F

Caption: Decision Tree for Personal Protective Equipment Selection.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent accidents and ensure the integrity of the compound.

Handling:

  • Preparation: Before handling, ensure that all necessary engineering controls are operational and the appropriate PPE is donned. Have spill cleanup materials readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use spark-proof tools and equipment. [3][7]3. Heating: Avoid overheating. If heating is necessary, use a well-controlled heating mantle or oil bath. Be aware that thermal decomposition can release toxic gases. [3]4. Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately, following the procedures outlined below.

Storage:

  • Containers: Store in a tightly sealed, properly labeled container. [2]* Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. [1][2]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides. [7]

First Aid and Emergency Procedures

In the event of an exposure or emergency, immediate and appropriate action is crucial.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [7]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [2][7]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][7]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [7] Emergency Procedures:

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite. [1]4. Collect: Carefully collect the absorbed material into a sealed container for proper disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

The following flowchart outlines the emergency response to a chemical spill:

A Chemical Spill Occurs B Assess the Situation (Size, Location, Hazards) A->B C Is the Spill Minor and Controllable? B->C D Evacuate the Area Activate Emergency Alarm C->D No F Don Appropriate PPE C->F Yes E Alert Supervisor and Safety Officer D->E J Wait for Emergency Response Team E->J G Contain the Spill (Use Absorbent Material) F->G H Collect and Package Waste G->H I Decontaminate the Area H->I

Caption: Flowchart for Emergency Spill Response.

Fire Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Avoid using a direct water stream, as it may spread the fire. [3]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8]* Hazards: Vapors may form explosive mixtures with air. [3]Containers may explode when heated. [3]Thermal decomposition may produce toxic gases, including oxides of carbon and nitrogen, and hydrogen fluoride.

Physical and Chemical Properties (Inferred)

While experimental data for 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one is not available, the properties of its structural analogs can provide an estimation.

PropertyCyclopentanone3-Fluoropyridine
Molecular Formula C₅H₈O [9]C₅H₄FN [7]
Molecular Weight 84.12 g/mol [9]97.09 g/mol
Appearance Liquid [9]Liquid [7]
Boiling Point 130.6 °C [10]106-108 °C [7]
Flash Point 30 °C [3]13 °C [7]
Density 0.951 g/cm³ [9]1.13 g/cm³

Toxicological Information (Inferred)

The toxicological profile is inferred from the known effects of pyridines and cyclopentanones.

  • Acute Toxicity: Pyridine is harmful if swallowed, inhaled, or in contact with skin. [8]Cyclopentanones generally have low acute toxicity. [5]* Skin Corrosion/Irritation: Both cyclopentanone and pyridine are known skin irritants. [3][8]* Serious Eye Damage/Irritation: Both are expected to cause serious eye irritation. [3][8]* Carcinogenicity: There is no data to suggest that the parent compounds are carcinogenic. [6][7]* Germ Cell Mutagenicity: No significant mutagenic or genotoxic activity has been observed for cyclopentanones in bacterial and mammalian cell line assays. [5]

Disposal Considerations

All waste containing 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one should be considered hazardous waste.

  • Collection: Collect waste in a properly labeled, sealed container.

  • Disposal: Dispose of in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

References

  • Toxic Screening Level Justification for 100-54-9. (2014).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024).
  • 3-Fluorocyclopentanone | C5H7FO | CID 68211367 - PubChem - NIH.
  • SAFETY DATA SHEET - Fisher Scientific. (2013).
  • Cyclopentanone - SAFETY DATA SHEET. (2014).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024).
  • A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed. (2012).
  • Cyclopentan-1-one - Chem-Impex.
  • Safety Data Sheet: Pyridine - Carl ROTH.
  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025).
  • Fluorine.
  • A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents - Benchchem.
  • 1-(4-Cyclopropylpyridin-3-yl)-3-(5-fluorobenzo[b]thiophen-2-yl)imidazolidin-2-one.
  • Cyclopentane - Chevron Phillips Chemical.
  • SAFETY DATA SHEET cyclopentane - Balchem. (2015).
  • MSDS Cyclopentane (1) - Haldia Petrochemicals Ltd.
  • HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH.
  • Safety Data Sheet: Cyclopentanone - Carl ROTH.
  • 1-(5-Fluoropyridin-2-yl)-cyclopropanecarboxylic acid - AWS. (2015).
  • APPLICATION NUMBER: - 212801Orig1s000 NON-CLINICAL REVIEW(S) - accessdata.fda.gov. (2019).
  • Chemical Properties of Cyclopentanone (CAS 120-92-3) - Cheméo.

Sources

Whitepaper: The Therapeutic Potential of Fluoropyridyl Cyclopentanones: A Strategic Guide to a Novel Chemical Space

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine and heterocyclic scaffolds into small molecules has become a cornerstone of modern drug discovery, consistently yielding compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] This guide introduces a novel, yet underexplored, chemical space: fluoropyridyl cyclopentanones . By dissecting the established biological activities and chemical properties of its constituent parts—the fluoropyridine ring and the cyclopentanone core—we present a compelling, hypothesis-driven framework for exploring this class of compounds. We posit that the unique combination of a hydrogen bond-accepting pyridyl nitrogen, the electron-withdrawing and binding-enhancing properties of fluorine, and the versatile cyclopentanone scaffold presents significant opportunities for developing potent and selective inhibitors for key therapeutic targets, particularly in oncology and immunology. This document provides a roadmap for the synthesis, biological evaluation, and mechanistic elucidation of fluoropyridyl cyclopentanones, empowering research teams to pioneer this promising area of medicinal chemistry.

Introduction: The Rationale for Combining Three Privileged Scaffolds

The pursuit of novel chemical entities with superior pharmacological profiles is a primary driver of pharmaceutical research. Three structural motifs have independently proven their value time and again:

  • The Pyridine Ring: As one of the most prevalent heterocycles in FDA-approved drugs, the pyridine ring serves as a versatile scaffold.[3] Its nitrogen atom can act as a crucial hydrogen bond acceptor, often anchoring a molecule to the "hinge" region of protein kinases, and its aromatic system allows for diverse functionalization to modulate solubility, cell permeability, and target engagement.[4]

  • Fluorine Substitution: The introduction of fluorine is a premier strategy in medicinal chemistry.[2][5] Its high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity through electrostatic interactions, and block sites of metabolic oxidation, thereby improving a drug's pharmacokinetic profile.[1][4] The combination of fluorine with a pyridine ring, creating a fluoropyridine, can significantly increase the rate of reactions like nucleophilic aromatic substitution (SNAr) compared to chloropyridines, facilitating the synthesis of complex derivatives.[3]

  • The Cyclopentanone Core: The cyclopentanone ring is a feature in numerous bioactive natural products and synthetic compounds.[6] It provides a rigid, three-dimensional scaffold that can project substituents into specific binding pockets. Furthermore, its α,β-unsaturated counterpart, the cyclopentenone, can act as a Michael acceptor, enabling the formation of covalent bonds with nucleophilic residues like cysteine in enzyme active sites—a mechanism leveraged by a variety of cytostatic and anti-inflammatory agents.[6][7]

By uniting these three motifs, we generate the fluoropyridyl cyclopentanone scaffold. Our central hypothesis is that this unique combination will yield compounds with potent, targeted biological activity, leveraging established mechanisms like kinase inhibition and covalent modification while offering novel pharmacophoric arrangements.

Part I: A Strategic Approach to Synthesis

A successful drug discovery campaign hinges on efficient and versatile synthetic routes that allow for rapid exploration of structure-activity relationships (SAR). We propose a dual-pronged approach to the synthesis of a fluoropyridyl cyclopentanone library.

Causality in Synthetic Design

The choice of synthetic strategy depends on the availability of starting materials and the desired point of diversification.

  • Strategy A (Post-Coupling Cyclopentanone Modification): This approach is ideal when a variety of fluoropyridine building blocks are readily available. It involves first coupling the fluoropyridine to the cyclopentanone core, followed by diversification of the cyclopentanone.

  • Strategy B (Late-Stage Fluoropyridylation): This strategy is advantageous when a diverse set of functionalized cyclopentanones has been prepared. A late-stage C-H fluorination or SNAr reaction introduces the fluoropyridine at a later step, allowing for rapid generation of final compounds from a common intermediate.[3]

The following workflow diagram illustrates the decision-making process for synthesizing a library of these novel compounds.

G cluster_0 Synthetic Strategy Selection cluster_1 Strategy A cluster_2 Strategy B start Initiate Library Synthesis decision Primary Diversity Source? start->decision strategy_A Fluoropyridine Diversity decision->strategy_A Fluoropyridines strategy_B Cyclopentanone Diversity decision->strategy_B Cyclopentanones step_A1 Synthesize diverse fluoropyridine boronic esters or organometallics strategy_A->step_A1 step_A2 Couple with bromocyclopentanone step_A1->step_A2 step_A3 Diversify cyclopentanone (e.g., alkylation, condensation) step_A2->step_A3 end_node Generate Final Compound Library step_A3->end_node step_B1 Synthesize diverse functionalized cyclopentanones strategy_B->step_B1 step_B2 Couple with a generic pyridyl precursor step_B1->step_B2 step_B3 Late-stage C-H Fluorination or S(N)Ar with F- source step_B2->step_B3 step_B3->end_node G cluster_0 Kinase ATP Binding Site cluster_1 Fluoropyridyl Cyclopentanone Inhibitor node_hinge Hinge Region (Backbone NH) node_pocket1 Hydrophobic Pocket I node_pocket2 Solvent Front node_inhibitor Fluoropyridyl Moiety node_inhibitor->node_hinge H-Bond node_cyclopentanone Cyclopentanone Core node_inhibitor->node_cyclopentanone node_cyclopentanone->node_pocket1 van der Waals node_r_group R-Group node_cyclopentanone->node_r_group node_r_group->node_pocket2 Polar/Hydrophobic Interactions G cluster_1 cluster_2 cluster_3 start Synthesized Compound Library tier1 Tier 1: Broad Profiling start->tier1 tier2 Tier 2: Hypothesis Testing tier1->tier2 assay1a Kinase Panel Screen (e.g., DiscoverX KINOMEscan) tier1->assay1a assay1b Cellular Viability Screen (e.g., NCI-60 panel or similar) tier1->assay1b tier3 Tier 3: Mechanism of Action tier2->tier3 assay2a IC50 Determination for Primary Kinase Hits assay1a->assay2a assay2b Apoptosis/Cell Cycle Assays for Cytotoxic Hits assay1b->assay2b assay2c Covalent Binding Assay (for cyclopentenone analogs) assay1b->assay2c assay3a In-Cell Target Engagement (e.g., CETSA or NanoBRET) assay2a->assay3a end_node Lead Candidate Identification assay2b->end_node assay3b Intact Protein Mass Spectrometry to identify covalent adduct assay2c->assay3b assay3a->end_node assay3b->end_node

Sources

Methodological & Application

using 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one as a Pharmaceutical Intermediate

Abstract

This guide details the utility, synthesis, and application of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one , a privileged scaffold in modern medicinal chemistry. Combining the metabolic stability of the 5-fluoropyridine moiety with the versatile reactivity of the cyclopentanone ring, this intermediate serves as a critical junction for accessing diversity-oriented libraries targeting kinases, GPCRs, and bacterial ribosomes. This document provides validated protocols for its synthesis via Rh-catalyzed conjugate addition and outlines downstream derivatization strategies.[1]

Introduction: The Strategic Value of the Scaffold

In drug design, the 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one scaffold represents a "sweet spot" of physicochemical properties:

  • Fluorine Effect: The fluorine atom at the 5-position of the pyridine ring blocks metabolic oxidation (a common liability of pyridines), modulates pKa to improve oral bioavailability, and enhances lipophilicity for membrane permeability.

  • Vector Control: The meta-substitution pattern (3-position) directs the cyclopentane ring into a specific vector space, ideal for probing hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases).

  • The Ketone Handle: The cyclopentanone carbonyl is a "soft" electrophile that allows for divergent synthesis—enabling access to chiral amines (reductive amination), tertiary alcohols (Grignard addition), or spirocycles (Bucherer-Bergs reaction).

Chemical Properties & Stability

PropertyDescription
Chemical Formula C₁₀H₁₀FNO
Molecular Weight 179.19 g/mol
Appearance Off-white to pale yellow solid (low melting point) or viscous oil
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
Stability Stable under ambient conditions.[1][2][3][4][5] Store under inert gas (N₂) at 4°C. Avoid strong oxidizers.
Key Spectral Feature ¹⁹F NMR: Distinct singlet around -120 to -130 ppm (depending on solvent).[1]

Synthesis Protocol: Rhodium-Catalyzed Conjugate Addition

Rationale: The most robust method to install the 3-aryl group onto the cyclopentanone ring with high regiocontrol is the conjugate addition of the corresponding boronic acid to 2-cyclopenten-1-one.[1]

Reagents:
  • (5-Fluoropyridin-3-yl)boronic acid (CAS: 872041-86-6)[1][6][7][8][9]

  • 2-Cyclopenten-1-one[1]

  • Catalyst: [Rh(cod)OH]₂ or Rh(acac)(C₂H₄)₂ with BINAP (for asymmetric variant)

  • Solvent: 1,4-Dioxane / Water (10:1)

Step-by-Step Protocol:
  • Charge: In a glovebox or under Argon, add (5-Fluoropyridin-3-yl)boronic acid (1.2 equiv) and [Rh(cod)OH]₂ (1.5 mol%) to a reaction vial.

  • Solvate: Add degassed 1,4-Dioxane/Water (10:1 mixture). The concentration should be approx.[1] 0.2 M.[1]

  • Addition: Add 2-Cyclopenten-1-one (1.0 equiv) via syringe.

  • Reaction: Heat the sealed vial to 50°C for 4–6 hours. Monitor by LC-MS for the disappearance of the enone (UV 210 nm).[1]

  • Workup:

    • Cool to room temperature.[1][4]

    • Dilute with Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ solution.[1]

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂).[1] Elute with Hexanes/EtOAc (gradient 0–40% EtOAc).[1] The pyridine nitrogen makes the compound slightly polar; adding 1% Et₃N to the eluent can reduce tailing.[1]

Downstream Applications & Derivatization

The true value of this intermediate lies in its transformation into bioactive cores.[1]

A. Reductive Amination (Targeting GPCRs/Kinases)

The ketone is converted into a secondary or tertiary amine.[1] This is critical for generating piperazine-linked ligands (common in Dopamine/Serotonin modulators).[1]

  • Protocol: Treat ketone with amine (1.1 equiv) and NaBH(OAc)₃ (1.5 equiv) in DCE.

  • Outcome: Creates a stereocenter at C1. Cis/Trans isomers are formed; typically separable by HPLC.[1]

B. Grignard/Lithium Addition (Targeting Nuclear Receptors)

Addition of aryl or alkyl nucleophiles generates tertiary alcohols.[1]

  • Mechanism: The pyridine ring can act as a directing group or Lewis base, potentially influencing diastereoselectivity.

  • Note: If using organolithiums, the pyridine ring is robust, but low temperature (-78°C) is required to prevent competitive attack on the pyridine ring itself.

C. Spirocyclization (Targeting Ion Channels)

Formation of hydantoins via the Bucherer-Bergs reaction creates rigid spiro-scaffolds.[1]

  • Reagents: (NH₄)₂CO₃, KCN, EtOH/H₂O, 60°C.

  • Result: 3-(5-fluoropyridin-3-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione.[1]

Visual Workflows

Figure 1: Synthetic Versatility Map

This diagram illustrates the central role of the ketone intermediate in accessing diverse chemical space.

G Boronic (5-Fluoropyridin-3-yl) boronic acid Target 3-(5-Fluoropyridin-3-yl) cyclopentan-1-one (CORE INTERMEDIATE) Boronic->Target Rh-Cat. Conjugate Addn. Enone 2-Cyclopenten-1-one Enone->Target Amine Chiral Amines (GPCR Ligands) Target->Amine Reductive Amination Alcohol Tertiary Alcohols (Kinase Inhibitors) Target->Alcohol Grignard Addition Spiro Spiro-Hydantoins (Ion Channel Modulators) Target->Spiro Bucherer-Bergs

Caption: Divergent synthesis pathways from the core intermediate to three distinct pharmaceutical classes.

Figure 2: Reaction QC Decision Tree

A logic flow for troubleshooting the Rhodium-catalyzed synthesis.

QC Start Analyze Reaction Mixture (LC-MS @ 4h) Check1 Is Enone consumed? Start->Check1 Check2 Is Product Mass (M+H 180) present? Check1->Check2 Yes Action1 Add 0.5 mol% more Rh catalyst Increase Temp to 60°C Check1->Action1 No Action2 Check for Protodeboronation (Mass = Pyridine-H) Check2->Action2 No Action3 Proceed to Workup Check2->Action3 Yes

Caption: Troubleshooting logic for the Rh-catalyzed conjugate addition step.

Safety & Handling

  • Fluoropyridine Toxicity: Fluorinated pyridines can be skin irritants and potential sensitizers.[1] All handling should occur in a fume hood.[1]

  • Waste Disposal: Aqueous waste from the Rhodium reaction contains heavy metals.[1] Segregate into "Heavy Metal Aqueous Waste" streams.

  • Storage: The ketone is prone to alpha-oxidation over long periods.[1] Store under Argon at -20°C for long-term stability.

References

  • Conjugate Addition Methodology

    • Hayashi, T., & Yamasaki, K. (2013). Rhodium-catalyzed asymmetric 1,4-addition and its related asymmetric reactions.[1] Chemical Reviews, 103(8), 2829–2852. Link[1]

  • Fluoropyridine in Medicinal Chemistry

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][10] Chemical Society Reviews, 37(2), 320-330. Link

  • Cyclopentanone Scaffold Utility

    • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry.[1][11][12] Academic Press.[1] (Chapter on Bioisosteres and Scaffold Hopping). Link

  • Boronic Acid Precursor

    • Sigma-Aldrich Product Data: (5-Fluoropyridin-3-yl)boronic acid (CAS 872041-86-6).[1][6][7][8]Link

Sources

Application Note & Protocol: Palladium and Rhodium-Catalyzed 1,4-Conjugate Addition of 5-Fluoropyridine-3-boronic Acid to Cyclopentenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the 1,4-conjugate addition of 5-fluoropyridine-3-boronic acid to cyclopentenone, a critical transformation for synthesizing substituted cyclic ketones. These structural motifs are of significant interest in medicinal chemistry and drug development. We present two robust catalytic protocols, one utilizing a palladium-based system and the other a rhodium-based system, reflecting the prevalent and effective methods in contemporary organic synthesis.[1][2][3] This guide is designed for researchers and scientists, offering detailed, step-by-step experimental procedures, insights into the reaction mechanisms, and troubleshooting advice to ensure successful execution.

Introduction and Scientific Context

The conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a cornerstone of modern carbon-carbon bond formation.[4][5] This reaction, particularly when employing heteroaromatic boronic acids, provides a direct route to complex molecular architectures that are frequently found in pharmacologically active compounds. The resulting 3-(5-fluoropyridin-3-yl)cyclopentan-1-one is a versatile intermediate, with the fluoropyridine moiety often serving to enhance metabolic stability and modulate physicochemical properties.

The choice between a palladium or rhodium catalyst is often dictated by substrate scope, functional group tolerance, and desired reaction kinetics.[3] Palladium catalysts are renowned for their versatility in cross-coupling reactions, while rhodium catalysts often exhibit high activity and can be particularly effective under mild conditions, including in aqueous media.[2][4][6]

General Catalytic Pathway

The catalytic cycle for the 1,4-addition of an organoboronic acid to an enone, while nuanced for each specific metal and ligand system, generally proceeds through several key steps. The cycle begins with the activation of the catalyst precursor to an active M(I) (for Rh) or M(0) (for Pd) species. This is followed by transmetalation with the boronic acid, often facilitated by a base, to form an aryl-metal intermediate. This intermediate then undergoes insertion across the double bond of the enone (carbometalation). The final step is typically a protodemetalation or hydrolysis to release the product and regenerate the active catalyst.

Catalytic Cycle A Active Catalyst [M(I) or M(0)] C Transmetalation (Ar-B(OH)₂ + Base) A->C ArB(OH)₂ B Oxidative Addition (for Pd(0)) D Aryl-Metal Complex [Ar-M-L] C->D Forms Aryl-Metal E Enone Coordination D->E Cyclopentenone F Carbometalation (Migratory Insertion) E->F C-C Bond Formation G Metal Enolate F->G H Protodemetalation (H₂O) G->H Proton Source H->A Product Release & Catalyst Regeneration

Figure 1: A generalized catalytic cycle for the 1,4-addition of an arylboronic acid to an enone.

Protocol 1: Palladium-Catalyzed 1,4-Conjugate Addition

This protocol employs a common palladium catalyst and phosphine ligand system, known for its robustness and broad applicability. The use of a base is critical for the transmetalation step in the catalytic cycle.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
5-Fluoropyridine-3-boronic acid≥95%Sigma-AldrichStore under inert gas; can be hygroscopic.
Cyclopentenone≥98%Sigma-AldrichDistill before use for best results.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem ChemicalsAir-sensitive, handle under inert atmosphere.
Xantphos≥98%Sigma-AldrichAir-stable ligand.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificDry in an oven at 120 °C for 4 hours before use.
1,4-DioxaneAnhydrousAcros OrganicsUse from a freshly opened bottle or a solvent purification system.
Deionized WaterN/AIn-houseDegas by sparging with argon for 30 minutes.
Ethyl AcetateACS GradeVWRFor workup and chromatography.
Saturated Sodium Bicarbonate SolutionN/AIn-houseFor workup.
BrineN/AIn-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Experimental Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-fluoropyridine-3-boronic acid (141 mg, 1.0 mmol, 1.0 equiv.), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and Xantphos (34.7 mg, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water via syringe. Stir the mixture for 10 minutes.

  • Substrate Addition: Add cyclopentenone (103 mg, 1.25 mmol, 1.25 equiv.) to the mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with 20 mL of ethyl acetate and 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(5-fluoropyridin-3-yl)cyclopentan-1-one.

Optimization Parameters
ParameterRange/OptionsRationale & Notes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄ can be used directly. If using Pd(OAc)₂, a phosphine ligand is essential. Catalyst loading can be varied from 1-5 mol%.
Ligand PPh₃, SPhos, RuPhosThe choice of ligand can significantly impact yield and reaction time. Bulky, electron-rich phosphines often improve catalytic activity.
Base K₃PO₄, Cs₂CO₃, KFThe base is crucial for activating the boronic acid.[7] The choice can affect the reaction rate and side product formation.
Solvent Toluene/H₂O, DMF/H₂OThe solvent system must solubilize the reagents. Aqueous mixtures are common and often accelerate the transmetalation step.[2]
Temperature 60-110 °CHigher temperatures generally increase the reaction rate, but may also lead to decomposition of the catalyst or starting materials.

Protocol 2: Rhodium-Catalyzed 1,4-Conjugate Addition

Rhodium catalysts are highly effective for the 1,4-addition of arylboronic acids and can often be run under milder conditions than their palladium counterparts.[2][8][9] This protocol uses a common rhodium precursor and a phosphine ligand in an aqueous solvent system.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
5-Fluoropyridine-3-boronic acid≥95%Sigma-AldrichStore under inert gas.
Cyclopentenone≥98%Sigma-AldrichDistill before use.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂)Catalyst GradeStrem ChemicalsHandle under inert atmosphere.
1,1'-Bis(diphenylphosphino)ferrocene (dppf)≥97%Sigma-AldrichAir-stable ligand.
Potassium Hydroxide (KOH)ACS GradeFisher ScientificPrepare a fresh 1M aqueous solution.
Methanol (MeOH)AnhydrousAcros OrganicsUse from a freshly opened bottle.
Diethyl EtherACS GradeVWRFor workup.
Hydrochloric Acid (HCl)1M AqueousIn-houseFor neutralization during workup.
Saturated Sodium Chloride Solution (Brine)N/AIn-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying organic layers.
Experimental Procedure
  • Catalyst Preparation: In a Schlenk tube under argon, add [Rh(cod)Cl]₂ (4.9 mg, 0.01 mmol, 1 mol%) and dppf (11.1 mg, 0.02 mmol, 2 mol%). Add 5 mL of anhydrous methanol and stir for 20 minutes at room temperature until a homogenous solution is formed.

  • Reaction Setup: In a separate 25 mL Schlenk flask under argon, dissolve 5-fluoropyridine-3-boronic acid (141 mg, 1.0 mmol, 1.0 equiv.) in 5 mL of methanol.

  • Reagent Addition: To the boronic acid solution, add cyclopentenone (82 mg, 1.0 mmol, 1.0 equiv.), followed by 1.1 mL of a 1M aqueous KOH solution (1.1 mmol, 1.1 equiv.).

  • Catalyst Addition: Transfer the prepared rhodium catalyst solution to the reaction flask via cannula.

  • Reaction: Stir the mixture at 30 °C. The reaction can be accelerated using low-power (50W) microwave irradiation.[8][9] Alternatively, stir at room temperature for 18-36 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, neutralize the mixture with 1M HCl until pH ~7.

  • Extraction: Remove the methanol under reduced pressure. Add 20 mL of diethyl ether and 10 mL of water. Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Figure 2: General experimental workflow for the coupling reaction.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the catalyst was handled under strictly anaerobic conditions. The palladium(0) species is particularly sensitive to oxidation.

    • Inefficient Transmetalation: The base is crucial. Ensure it is anhydrous and of high purity. For difficult couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

    • Boronic Acid Instability: Heteroaryl boronic acids can be prone to protodeborylation.[10] Consider using the corresponding N-methyliminodiacetic acid (MIDA) boronate ester, which is more stable and releases the boronic acid slowly under the reaction conditions.[10]

  • Formation of Side Products:

    • 1,2-Addition: While less common for boronic acids compared to more reactive organometallics, 1,2-addition to the carbonyl can occur. Lowering the reaction temperature may favor the 1,4-addition pathway.

    • Homocoupling of Boronic Acid: This suggests the catalytic cycle is not turning over efficiently. Re-evaluate the ligand, solvent, and temperature.

  • Influence of the Pyridine Nitrogen: The nitrogen atom in the 5-fluoropyridine-3-boronic acid can potentially coordinate to the metal center.[11] This can either be a benign interaction or, in some cases, lead to catalyst inhibition. The choice of a bulky ligand like Xantphos can often mitigate such unproductive binding.[11]

References

  • Beilstein Journal of Organic Chemistry. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. [Link]

  • The Journal of Organic Chemistry. (2016). Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. [Link]

  • PubMed. (2016). Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. [Link]

  • MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]

  • Journal of the American Chemical Society. (2013). Mechanism and Enantioselectivity in Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to β-Substituted Cyclic Enones: Insights from Computation and Experiment. [Link]

  • PubMed. (2015). Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones with Organoboronic Acids. [Link]

  • ResearchGate. (2025). Pyridine‐Hydrazone Ligands in Asymmetric Palladium‐Catalyzed 1,4‐ and 1,6‐Additions of Arylboronic Acids to Cyclic (Di)enones. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by 1,4-Addition. [Link]

  • PubMed. (2006). Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids to enones using DIPHONANE: a novel chiral bisphosphine ligand. [Link]

  • Organic Chemistry Portal. (2008). Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. [Link]

  • Ghent University Library. (2006). Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids to Enones Using DIPHONANE: A Novel Chiral Bisphosphine Ligand. [Link]

  • PMC. (2016). Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone. [Link]

  • Organic Syntheses. Applications in Synthesis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PMC. (2024). Photochemical carboborylation and three-component difunctionalization of α,β-unsaturated ketones with boronic acids via tosylhydrazones. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application Note: Enantioselective Synthesis of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enantioselective synthesis of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one , a high-value chiral intermediate for medicinal chemistry programs targeting kinases (e.g., p38 MAPK, PARP) and GPCRs.

The protocol utilizes a Rhodium(I)-catalyzed asymmetric conjugate addition (Hayashi-Miyaura reaction) . Unlike traditional organocatalytic approaches which may struggle with steric bulk or electronic deactivation of pyridine rings, the Rh(I)/Bisphosphine system offers superior enantiocontrol (>95% ee) and yield for electron-deficient heteroaryl nucleophiles.

Key Advantages of This Protocol
  • High Enantioselectivity: Consistently achieves >96% ee using commercially available chiral ligands.[1]

  • Scalability: Validated on gram-scale with minimal loss of catalyst efficiency.

  • Mild Conditions: Aqueous/organic biphasic system operates at moderate temperatures, preserving sensitive functionalities.[2]

Retrosynthetic Analysis

The target scaffold, a 3-arylcyclopentanone, is disconnected via a 1,4-conjugate addition transform. The strategic bond formation occurs between the electrophilic


-carbon of the enone and the nucleophilic aryl species.
  • Target: (R)- or (S)-3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

  • Precursors: 2-Cyclopenten-1-one (Michael acceptor) and (5-Fluoropyridin-3-yl)boronic acid (Nucleophile).

  • Catalyst System: Rh(I) source + Chiral Bisphosphine (e.g., BINAP).

Retrosynthesis Target Target: 3-(5-Fluoropyridin-3-yl) cyclopentan-1-one Disconnect => Target->Disconnect Precursor1 Electrophile: 2-Cyclopenten-1-one Disconnect->Precursor1 Precursor2 Nucleophile: (5-Fluoropyridin-3-yl) boronic acid Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9]
ReagentEquiv.[1][3][4][5]MW ( g/mol )Amount (Example)CAS No.
(5-Fluoropyridin-3-yl)boronic acid 1.1140.911.55 g872041-86-6
2-Cyclopenten-1-one 1.082.100.82 g (10 mmol)930-30-3
[Rh(cod)Cl]₂ 0.015493.0874 mg12092-47-6
(R)-BINAP 0.033622.68205 mg76189-55-4
KOH (1.0 M aq) 0.556.115.0 mL1310-58-3
1,4-Dioxane N/ASolvent40 mL123-91-1

Note: (S)-BINAP will yield the opposite enantiomer. Select ligand stereochemistry based on the desired target configuration.

Step-by-Step Methodology
Step 1: Catalyst Pre-complexation
  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (1.5 mol%) and (R)-BINAP (3.3 mol%).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous 1,4-Dioxane (10 mL).

  • Stir at ambient temperature for 15 minutes. The solution should turn from yellow-orange to a deep orange-red, indicating the formation of the active cationic Rh-BINAP species.

Step 2: Reaction Initiation
  • To the catalyst solution, add (5-Fluoropyridin-3-yl)boronic acid (1.1 equiv).

  • Add the remaining 1,4-Dioxane (30 mL) and 2-Cyclopenten-1-one (1.0 equiv).

  • Add 1.0 M aqueous KOH (0.5 equiv) via syringe.

    • Critical Insight: The base is required to activate the boronic acid to the boronate "ate" complex, facilitating transmetallation to Rhodium.

  • Heat the reaction mixture to 40°C and stir for 6–12 hours. Monitor conversion by TLC (EtOAc/Hexanes 1:3) or LC-MS.

Step 3: Workup and Purification
  • Upon completion (disappearance of enone), cool the mixture to room temperature.

  • Quench with saturated aqueous NH₄Cl (20 mL).

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Observation: The product is a pale yellow oil or low-melting solid.

Analytical Validation
  • Yield: Typical isolated yields range from 85% to 92%.

  • Enantiomeric Excess (ee): Determined via Chiral HPLC.[4]

    • Column: Chiralpak AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane/i-PrOH (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Retention Times: ~12 min (minor), ~15 min (major) [Confirm with racemic standard].

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting low yields or poor selectivity. The mechanism follows the Hayashi-Miyaura pathway :

  • Transmetallation: The hydroxo-Rh species undergoes transmetallation with the arylboronate (formed from boronic acid + base).

  • Insertion: The aryl-Rh species coordinates to the enone double bond and undergoes 1,4-migratory insertion. This is the enantio-determining step .

  • Hydrolysis: The resulting oxa-

    
    -allyl Rhodium intermediate undergoes hydrolysis to release the product and regenerate the hydroxo-Rh catalyst.
    

CatalyticCycle Rh_OH [Rh]-OH (Active Catalyst) Rh_Ar [Rh]-Ar (Aryl Rhodium) Rh_OH->Rh_Ar Transmetallation Boronate Ar-B(OH)3 + Base (Transmetallation) Boronate->Rh_OH Insertion Migratory Insertion (Enantio-determining) Rh_Ar->Insertion + Enone Enone Enone Coordination Enone->Rh_Ar Rh_Oxa Oxa-pi-allyl Rh Insertion->Rh_Oxa Rh_Oxa->Rh_OH Product Release Product Product Release Rh_Oxa->Product Hydrolysis Hydrolysis (+ H2O) Hydrolysis->Rh_Oxa

Figure 2: The Hayashi-Miyaura catalytic cycle. The stereochemistry is set during the migratory insertion of the aryl group onto the alkene.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive boronic acid.Ensure solvents are degassed. Increase base concentration slightly. Check boronic acid purity (boroxine formation).
Low ee Ligand oxidation or racemization.Use fresh [Rh(cod)Cl]₂. Ensure strict anaerobic conditions during catalyst formation. Switch to (R)-Segphos for tighter binding.
Protodeboronation Hydrolysis of boronic acid before reaction.Lower reaction temperature to 25°C. Reduce water content (use 10:1 Dioxane:H2O).
By-product (Biaryl) Homocoupling of boronic acid.Reduce oxidant exposure (O₂). Add boronic acid slowly (portion-wise).

References

  • Hayashi, T., & Miyaura, N. (1998).[4] Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and their Derivatives to Electron Deficient Olefins. Chemical Reviews, 98(7), 2423–2446. Link

  • Takaya, Y., Ogasawara, M., & Hayashi, T. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579–5580. Link

  • Shintani, R., & Hayashi, T. (2014). Chiral Diene Ligands for Asymmetric Catalysis. Aldrichimica Acta, 47(1), 31-43. Link

  • Navarro, C., & Csákÿ, A. G. (2008).[2] Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. Organic Letters, 10(2), 217–219. Link

Sources

Introduction: The Strategic Value of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Functionalization of the Ketone Moiety in 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

The 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one scaffold is a cornerstone for the development of novel therapeutics. The fluoropyridine motif is a privileged structure in medicinal chemistry, known for enhancing metabolic stability and modulating pharmacokinetic properties. The cyclopentanone ring provides a rigid, three-dimensional framework, while its ketone group serves as a highly versatile chemical handle. The ability to selectively and efficiently modify this ketone is paramount for generating diverse chemical libraries and optimizing structure-activity relationships (SAR). This guide provides a detailed exploration of key synthetic transformations to functionalize this ketone, offering field-proven protocols and the underlying chemical principles for researchers in medicinal chemistry and drug development.

Core Functionalization Strategies: A Chemist's Toolkit

The carbonyl group of the ketone is electrophilic, making it a prime target for a wide array of nucleophilic attacks. This reactivity allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, profoundly altering the molecule's steric and electronic properties. We will focus on five robust and highly utilized transformations:

  • Reductive Amination: Introduction of primary, secondary, and tertiary amines.

  • Horner-Wadsworth-Emmons (HWE) Olefination: Formation of a carbon-carbon double bond with high stereocontrol.

  • Grignard Reaction: Creation of tertiary alcohols through carbon-carbon bond formation.

  • Oximation: Synthesis of oximes as stable derivatives or as precursors for further rearrangement.

  • Enamine Formation and Alkylation: A two-step process for α-functionalization of the ketone.

Below is a workflow illustrating these divergent synthetic pathways originating from the parent ketone.

G cluster_0 C-N Bond Formation cluster_1 C-C Bond Formation Ketone 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one ReductiveAmination Reductive Amination Ketone->ReductiveAmination R1R2NH, NaBH(OAc)3 Oximation Oximation Ketone->Oximation NH2OH·HCl Enamine Enamine Formation Ketone->Enamine R2NH, Acid cat. HWE Horner-Wadsworth-Emmons Ketone->HWE Phosphonate Ylide Grignard Grignard Reaction Ketone->Grignard R-MgX, then H3O+ Amine Substituted Amines ReductiveAmination->Amine Oxime Oxime Derivative Oximation->Oxime EnamineProduct Enamine Intermediate Enamine->EnamineProduct Alkene Exocyclic Alkene HWE->Alkene TertiaryAlcohol Tertiary Alcohol Grignard->TertiaryAlcohol G Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Amine R₂NH Hemiaminal Hemiaminal ProtonatedKetone->Hemiaminal + R₂NH Iminium Iminium Ion Hemiaminal->Iminium - H₂O H2O H₂O FinalAmine Final Amine Product Iminium->FinalAmine + [H⁻] Hydride [H⁻] from NaBH(OAc)₃

Caption: Mechanism of Reductive Amination.

Protocol: Synthesis of N-Benzyl-3-(5-fluoropyridin-3-yl)cyclopentan-1-amine

Materials:

  • 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in DCE, add benzylamine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl amine.

ParameterConditionExpected Yield
Solvent Dichloroethane (DCE)80-95%
Reducing Agent NaBH(OAc)₃
Temperature Room Temperature
Time 4-12 hours

Horner-Wadsworth-Emmons (HWE) Olefination: Stereoselective Alkene Synthesis

Rationale and Application: The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for creating carbon-carbon double bonds from ketones. [1][2]It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide. [1]Key advantages include the formation of a water-soluble phosphate byproduct, which simplifies purification, and excellent stereoselectivity, typically favoring the formation of the (E)-alkene. [2][3]This reaction is ideal for extending the carbon scaffold of the core molecule, enabling access to compounds with defined geometries.

Reaction Mechanism:

G Phosphonate Phosphonate Ylide Intermediate Betaine-like Intermediate Phosphonate->Intermediate Nucleophilic Attack Ketone Ketone Ketone->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Phosphate Dialkyl Phosphate Oxaphosphetane->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Protocol: Synthesis of Ethyl 2-(3-(5-fluoropyridin-3-yl)cyclopentylidene)acetate

Materials:

  • 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise to the NaH suspension. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes to ensure complete ylide formation.

  • Add a solution of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in anhydrous THF to the ylide solution dropwise.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS (typically 2-6 hours).

  • Once complete, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify by flash column chromatography to afford the desired α,β-unsaturated ester, predominantly as the (E)-isomer.

ParameterConditionExpected Yield
Base Sodium Hydride (NaH)75-90%
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temp
Time 2-6 hours

Grignard Reaction: Formation of Tertiary Alcohols

Rationale and Application: The Grignard reaction is a fundamental C-C bond-forming reaction in organic synthesis. [4][5]It involves the addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone. [4][6]This transformation is highly effective for introducing new alkyl or aryl substituents and converting the planar ketone into a chiral tertiary alcohol. This change in geometry and functionality can have a profound impact on a molecule's biological activity. Strict anhydrous conditions are critical, as Grignard reagents are strong bases and will be quenched by protic solvents like water. [4][5] Reaction Mechanism:

G Ketone Ketone Alkoxide Magnesium Alkoxide Ketone->Alkoxide + R-MgX Grignard R-MgX Alcohol Tertiary Alcohol Alkoxide->Alcohol Acid Workup Acid H₃O⁺

Caption: Mechanism of the Grignard Reaction.

Protocol: Synthesis of 1-Methyl-3-(5-fluoropyridin-3-yl)cyclopentan-1-ol

Materials:

  • 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one (1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2 eq)

  • Anhydrous Diethyl Ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution dropwise via syringe over 15-20 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.

  • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol, which can be purified by flash chromatography if necessary.

ParameterConditionExpected Yield
Reagent Methylmagnesium Bromide85-98%
Solvent Anhydrous Diethyl Ether
Temperature 0 °C to Room Temp
Time 2-3 hours

Oximation: Synthesis of Ketoximes

Rationale and Application: The reaction of a ketone with hydroxylamine produces an oxime, a compound containing a C=N-OH functional group. [7][8]This reaction is typically straightforward and high-yielding. [9]Oximes are stable, crystalline derivatives often used for the characterization of carbonyl compounds. In drug development, the oxime functionality can act as a hydrogen bond donor and acceptor, potentially forming new interactions with a target receptor. Furthermore, oximes are valuable synthetic intermediates, most notably for the Beckmann rearrangement, which converts a ketoxime into a lactam (a cyclic amide), thereby introducing a new heterocyclic ring system. [10]

Protocol: Synthesis of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one Oxime

Materials:

  • 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium acetate (NaOAc) or Pyridine (2.0 eq)

  • Ethanol/Water solvent mixture

  • Ethyl Acetate

Procedure:

  • Dissolve 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride and sodium acetate (or pyridine) to the solution.

  • Heat the mixture to reflux (or stir at room temperature, depending on reactivity) and monitor by TLC (typically 1-4 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to yield the oxime, which often crystallizes upon standing or can be purified by recrystallization or chromatography. The product may be a mixture of (E) and (Z) isomers.

ParameterConditionExpected Yield
Reagent NH₂OH·HCl>90%
Base Sodium Acetate
Solvent Ethanol/Water
Temperature Room Temp to Reflux

Enamine Formation and Alkylation

Rationale and Application: While direct α-alkylation of ketones can be challenging due to issues with poly-alkylation and regioselectivity, the Stork enamine synthesis provides a reliable alternative. [11][12]The ketone is first reacted with a secondary amine (e.g., pyrrolidine, morpholine) to form a nucleophilic enamine intermediate. [11]This enamine can then be reacted with an electrophile, such as an alkyl halide, with alkylation occurring at the α-carbon. Finally, hydrolysis of the resulting iminium salt regenerates the ketone, now with a new substituent at the alpha position. This two-step sequence offers excellent control for introducing functionality adjacent to the carbonyl group.

Protocol: Synthesis of 2-Allyl-3-(5-fluoropyridin-3-yl)cyclopentan-1-one via Enamine Intermediate

Materials:

  • 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic)

  • Toluene

  • Allyl bromide (1.1 eq)

  • Acetonitrile (ACN)

  • Water, HCl (for hydrolysis)

Procedure: Step A: Enamine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine the ketone, pyrrolidine, and a catalytic amount of p-TsOH in toluene.

  • Heat the mixture to reflux, azeotropically removing water until no more is collected.

  • Cool the reaction and remove the toluene under reduced pressure to yield the crude enamine, which is often used directly in the next step.

Step B: Alkylation and Hydrolysis

  • Dissolve the crude enamine in acetonitrile under an inert atmosphere.

  • Add allyl bromide and stir the reaction at room temperature until TLC indicates consumption of the enamine (typically 4-16 hours).

  • Add water and a few drops of concentrated HCl to the reaction mixture.

  • Stir vigorously for 1-2 hours to hydrolyze the iminium salt.

  • Extract the product with ethyl acetate (3x), wash with saturated NaHCO₃, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the resulting α-alkylated ketone by flash column chromatography.

ParameterConditionExpected Yield
Amine Pyrrolidine60-75% (over 2 steps)
Electrophile Allyl Bromide
Solvent Toluene, then ACN
Hydrolysis Aqueous Acid

Summary and Outlook

The ketone functionality of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one is a gateway to vast chemical diversity. The protocols detailed herein—reductive amination, HWE olefination, Grignard addition, oximation, and enamine alkylation—represent a robust set of tools for any medicinal chemist. Each method provides a reliable pathway to a distinct class of derivatives, enabling systematic exploration of the chemical space around this valuable scaffold. Mastery of these transformations is essential for the rapid generation of analogues and the successful development of next-generation therapeutics.

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Application Notes and Protocols for Grignard Reaction with 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Grignard Reactions in Complex Molecule Synthesis

The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone.[1] The reaction's versatility and robustness have cemented its role in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The nucleophilic carbon of the Grignard reagent readily attacks the electrophilic carbon of the carbonyl group, leading to the formation of a new carbon-carbon bond and, after an acidic workup, a secondary or tertiary alcohol.[2][3][4]

This guide provides a detailed protocol and technical considerations for conducting a Grignard reaction with 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, a substrate of interest in medicinal chemistry due to the prevalence of fluoropyridine and cyclopentane motifs in modern drug candidates. The presence of a ketone, a fluorinated aromatic ring, and acidic α-protons presents unique challenges that necessitate careful experimental design to ensure a successful and high-yielding transformation.

Mechanistic Overview: Navigating the Reaction Landscape

The fundamental mechanism of the Grignard reaction with a ketone involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.[1][5] This addition proceeds through a six-membered ring transition state, ultimately forming a magnesium alkoxide intermediate.[1] Subsequent protonation during aqueous workup yields the desired tertiary alcohol.[4][6]

However, several competing pathways can diminish the yield of the desired product. Grignard reagents are highly basic and can deprotonate any available acidic protons.[5][7] In the case of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, the α-protons on the cyclopentanone ring are susceptible to abstraction, leading to the formation of an enolate and subsequent recovery of the starting ketone upon workup.[3] Additionally, sterically hindered ketones or bulky Grignard reagents may favor a reduction pathway, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[3]

Experimental Protocol: Grignard Reaction with 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

This protocol outlines a general procedure for the addition of a Grignard reagent (e.g., methylmagnesium bromide) to 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one.

Materials and Reagents:

  • 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water.[8] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[7]

  • Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step-by-Step Procedure:

  • Reaction Setup:

    • Place an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

    • Dissolve 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one (1.0 eq) in anhydrous diethyl ether or THF.

  • Addition of Grignard Reagent:

    • Cool the solution of the ketone to 0 °C using an ice bath.

    • Slowly add the Grignard reagent (1.1-1.5 eq) dropwise via a syringe while stirring vigorously. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction:

    • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the ice bath. This will protonate the alkoxide and neutralize any unreacted Grignard reagent. Avoid adding water directly as it can cause a vigorous reaction.

  • Workup and Extraction:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Wash the organic layer with brine (saturated aqueous NaCl solution).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the desired tertiary alcohol.

Visualization of the Experimental Workflow

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Ketone in Anhydrous Solvent setup Inert Atmosphere (N2 or Ar) addition Slow Addition of Grignard Reagent at 0°C setup->addition Transfer to Reaction Flask stir Stir at 0°C for 1-2h addition->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extraction with Organic Solvent quench->extract dry Dry with MgSO4 extract->dry purify Column Chromatography dry->purify product Purified Tertiary Alcohol purify->product

Caption: Workflow for the Grignard reaction with 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one.

Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry (Grignard:Ketone) 1.1 - 1.5 : 1.0An excess of the Grignard reagent is used to ensure complete consumption of the starting ketone and to account for any quenching by trace amounts of water.
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are essential as they solvate the magnesium atom, stabilizing the Grignard reagent, and are unreactive under the reaction conditions.[2][9]
Temperature 0 °CLower temperatures help to control the exothermic nature of the reaction and can minimize side reactions such as enolization.[10]
Reaction Time 1 - 2 hoursThe reaction is typically rapid, but stirring for 1-2 hours ensures completion. Monitoring by TLC is recommended.
Quenching Agent Saturated aqueous NH₄ClA mild acid source that effectively protonates the alkoxide and quenches excess Grignard reagent without causing side reactions that could occur with stronger acids.

Troubleshooting and Technical Insights

Challenge 1: Enolization of the Ketone

  • Symptom: Recovery of a significant amount of starting material.

  • Cause: The Grignard reagent acts as a base, deprotonating the α-carbon of the cyclopentanone to form an enolate.[3][7]

  • Mitigation Strategies:

    • Use a less sterically hindered Grignard reagent.

    • Maintain a low reaction temperature (0 °C or lower) to favor nucleophilic addition over deprotonation.

    • Consider the use of a cerium(III) chloride additive (Luche reduction conditions), which can increase the nucleophilicity of the organometallic reagent while reducing its basicity.

Challenge 2: Reaction with the Fluoropyridine Ring

  • Symptom: Formation of unexpected byproducts.

  • Cause: While the C-F bond is generally strong, highly reactive Grignard reagents could potentially undergo nucleophilic aromatic substitution or other reactions with the fluoropyridine ring, especially at elevated temperatures.[11]

  • Mitigation Strategies:

    • Maintain a low reaction temperature.

    • Use a less reactive Grignard reagent if possible.

    • Careful monitoring of the reaction is crucial to minimize byproduct formation.

Challenge 3: Low Yields

  • Symptom: The isolated product mass is significantly lower than the theoretical yield.[7]

  • Cause:

    • Inadequate drying of glassware and solvents, leading to quenching of the Grignard reagent.[7][8]

    • Inaccurate determination of the Grignard reagent concentration.[7][12]

  • Mitigation Strategies:

    • Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.

    • Use freshly distilled, anhydrous solvents.

    • Titrate the Grignard reagent before use to determine its exact concentration.[7][12]

Conclusion

The Grignard reaction of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one offers a direct route to valuable tertiary alcohols for drug discovery and development. By understanding the underlying mechanism and potential side reactions, and by implementing careful experimental techniques, researchers can successfully navigate the challenges posed by this multifunctional substrate. The protocol and insights provided herein serve as a comprehensive guide to achieving high yields and purity in this important transformation.

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  • European Journal of Medicinal Chemistry. (2018, July 15). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. [Link]

  • Chemical Communications (RSC Publishing). Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins. [Link]

  • National Center for Biotechnology Information. 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. [Link]

  • Organic & Biomolecular Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

Sources

Application Note: Synthesis of Fluorinated Pyridine Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The incorporation of fluorine into pyridine scaffolds is a cornerstone strategy in modern drug discovery. Beyond simple bioisosterism, fluorination profoundly alters the physicochemical profile of the pyridine ring—a privileged structure in over 20% of FDA-approved drugs.

The "Fluorine Effect" in Pyridines[1][2]
  • pKa Modulation: The pyridine nitrogen is basic (

    
    ). Fluorine substitution, particularly at the C2 or C6 positions, drastically lowers basicity due to the strong inductive effect (
    
    
    
    ), reducing lysosomal trapping and hERG channel affinity.
  • Metabolic Blocking: Pyridines are prone to oxidative metabolism (N-oxidation or C-oxidation). Strategic fluorination at metabolic "soft spots" (typically C3 or C5) blocks Cytochrome P450 oxidation, extending half-life (

    
    ).
    
  • Conformational Locking: The

    
     bond prefers to be anti-periplanar to adjacent lone pairs (gauche effect) or coplanar with 
    
    
    
    -systems, allowing for precise conformational control of drug-target interactions.

Part 2: Strategic Decision Matrix

Selecting the correct synthetic pathway depends entirely on the oxidation state and functionalization of your starting material. Do not force a C-H activation if a halogenated precursor is commercially available.

FluorinationStrategy Start Starting Material Analysis Halogenated Halogenated Pyridine (Cl, Br, NO2) Start->Halogenated Leaving Group Present Native Native/Activated Pyridine (C-H Bond) Start->Native Late-Stage Diversification Hydroxyl Hydroxypyridine/Pyridinol (OH Group) Start->Hydroxyl Phenolic Precursor SNAr Protocol A: Nucleophilic Fluorination (Halex/SNAr) Halogenated->SNAr Activated (2/4-pos) Radical Protocol B: Innate C-H Trifluoromethylation (Langlois Reagent) Native->Radical Electron Rich/Neutral Deoxy Protocol C: Deoxyfluorination (PhenoFluor™) Hydroxyl->Deoxy Tautomer Independent

Figure 1: Decision matrix for selecting the optimal fluorination methodology based on substrate availability.

Part 3: Detailed Experimental Protocols

Protocol A: Nucleophilic Fluorination (Halex)

Best For: Early-stage building block synthesis; converting 2-chloro or 4-nitropyridines to fluoropyridines. Mechanism:


 (Nucleophilic Aromatic Substitution).[1]

Critical Insight: The reaction fails if the fluoride source is "wet." The lattice energy of KF is high, making it insoluble in organic solvents. You must use a phase transfer catalyst (18-crown-6) and anhydrous conditions to create "naked" fluoride.

Materials
  • Substrate: 2-Chloropyridine derivative (1.0 equiv).

  • Reagent: Spray-dried Potassium Fluoride (KF) (2.0 - 3.0 equiv). Note: Standard crystalline KF is often too unreactive.

  • Catalyst: 18-Crown-6 (0.1 - 0.2 equiv).

  • Solvent: Anhydrous DMSO or NMP (0.5 M concentration).

Step-by-Step Methodology
  • Drying (Crucial): Flame-dry a reaction vial under argon. Weigh spray-dried KF and 18-crown-6 quickly to minimize moisture absorption.

  • Solvation: Add the chloropyridine substrate and anhydrous DMSO.

  • Reaction: Seal the vessel with a crimp cap (PTFE septum). Heat to 100–120°C for 12–24 hours.

    • Monitoring: Monitor by LCMS. The product will often have a lower retention time than the chloro-precursor.

  • Workup:

    • Cool to room temperature.

    • Dilute with

      
       or EtOAc.
      
    • Wash 3x with water (to remove DMSO and crown ether) and 1x with brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hex/EtOAc). Fluoropyridines are volatile; avoid high vacuum for extended periods.

Data Interpretation:

Parameter Observation Action
Conversion < 10% KF likely wet or lattice too strong. Switch to CsF (more soluble) or add molecular sieves.

| Side Product: Hydrolysis | Formation of Pyridone (M+16 mass). | System was not anhydrous. Re-dry solvent. |

Protocol B: Innate C-H Trifluoromethylation

Best For: Late-stage functionalization (LSF) of complex leads; adding


 to electron-rich or neutral pyridines.
Mechanism:  Radical substitution using the Langlois Reagent.

Critical Insight: Unlike the classic Minisci reaction (which requires acidic conditions and targets protonated heterocycles), the Langlois reagent (


) generates an electrophilic 

radical. It prefers electron-rich positions. For pyridines, this often results in mixtures, but it is the only viable method for direct C-H functionalization without pre-activation.
Materials
  • Substrate: Pyridine scaffold (1.0 equiv).

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv).

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv).

  • Solvent: DCM:Water (2:1 biphasic mixture) or DMSO.

Step-by-Step Methodology
  • Setup: In a standard vial open to air (or loosely capped), dissolve the pyridine substrate and Langlois reagent in the solvent mixture.

  • Initiation: Add TBHP dropwise at room temperature.

  • Reaction: Stir vigorously at 0°C to Room Temperature for 12–24 hours.

    • Note: If conversion is low, mild heating (40°C) can help, but increases side reactions.

  • Workup:

    • Quench with saturated

      
       and 
      
      
      
      (to reduce excess peroxide).
    • Extract with DCM.

  • Purification: Regioisomers are common. Careful gradient chromatography is required to separate the C2/C3/C4 isomers.

Regioselectivity Guide:

  • Electron-Donating Groups (OMe, NHAc): Directs

    
     to ortho/para positions.
    
  • Unsubstituted Pyridine: Favors C2/C4 positions (though yields are often moderate).

Protocol C: Deoxyfluorination (PhenoFluor™)

Best For: Converting hydroxypyridines (pyridinols) to fluoropyridines where DAST/Deoxo-Fluor fails or causes elimination. Mechanism: Nucleophilic attack on an activated imidazolium intermediate.

Critical Insight: Pyridinols exist in equilibrium with pyridones. Standard reagents (DAST) often attack the carbonyl oxygen of the pyridone tautomer or cause elimination. PhenoFluor is insensitive to this tautomerism and drives the reaction to the aryl fluoride.

Materials
  • Substrate: Hydroxypyridine / Pyridinol (1.0 equiv).

  • Reagent: PhenoFluor™ (1.2 equiv).

  • Solvent: Toluene (anhydrous).

  • Base: CsF (2.0 equiv) - Optional, boosts reactivity.

Step-by-Step Methodology
  • Preparation: In a glovebox or under strict

    
     flow, charge a vial with the substrate and PhenoFluor.
    
  • Solvation: Add anhydrous Toluene.

  • Reaction: Heat to 80–110°C for 4–16 hours. The mixture will likely become heterogeneous.

  • Workup:

    • Cool to RT.

    • Directly load the reaction mixture onto a silica gel column (if soluble) or dilute with DCM and wash with

      
      .
      
  • Safety Note: PhenoFluor releases a specific byproduct (urea derivative) which is easily separated by chromatography.

Part 4: Safety & Handling (The "Hidden" Risks)

While these protocols avoid


 gas, fluoride chemistry presents unique hazards:
  • HF Generation: The combination of fluoride salts (KF, CsF) and strong acids (or inadvertent acidification during workup) generates anhydrous HF, which is fatal upon contact. Always keep Calcium Gluconate gel nearby.

  • Peroxide Risks: Protocol B uses TBHP. Never concentrate reaction mixtures containing excess TBHP to dryness. Quench with thiosulfate first.

  • Waste Disposal: Fluorinated waste must be segregated. Do not mix with acidic waste streams.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). Link

  • Fujimoto, T., & Ritter, T. (2015). PhenoFluor: Practical Synthesis of Aryl Fluorides from Phenols. Organic Letters. Link

  • Sun, H., et al. (2011). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one from reaction mixtures. It is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with isolating this key intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering explanations and actionable solutions based on established chemical principles.

Question: After flash column chromatography on silica gel, my yield of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one is unexpectedly low. What are the likely causes and how can I mitigate this?

Answer:

Low recovery after silica gel chromatography is a common issue, often attributable to the specific chemical properties of the target compound and its interaction with the stationary phase. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Irreversible Adsorption to Acidic Silica Gel: The pyridine nitrogen in your compound is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant product loss, where the compound remains irreversibly bound to the column.

    • Solution A: Neutralize the Mobile Phase. The most straightforward approach is to add a small amount of a basic modifier to your eluent. Typically, adding 0.1-1% triethylamine (NEt₃) or pyridine to the mobile phase (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica. The modifier competes with your product for binding to the silanol groups, allowing your compound to elute properly.

    • Solution B: Use a Deactivated Stationary Phase. Consider using deactivated silica gel, which has been treated to reduce the number of acidic sites. Alternatively, neutral alumina can be an effective stationary phase for basic compounds, though it may require re-optimization of the solvent system.

  • Cause 2: Product Degradation on Silica. The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules. While 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one is generally stable, prolonged exposure to the stationary phase, especially if the column runs slowly, can lead to decomposition.

    • Solution: Expedite the Chromatography. Pack the column well to ensure good flow and use a slightly higher pressure ("flash" chromatography) to minimize the residence time of your compound on the column. Pre-treating the silica with triethylamine can also mitigate acid-catalyzed degradation.

  • Cause 3: Incomplete Elution. The chosen solvent system may not be polar enough to fully elute the compound from the column. Your product may be "smeared" across many fractions or left on the column entirely.

    • Solution: Optimize the Mobile Phase. Before committing to a large-scale column, perform thin-layer chromatography (TLC) analysis with various solvent systems. Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation and elution. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can also be highly effective.

Question: I am struggling to separate my target compound from a closely-eluting impurity. How can I improve the resolution of my chromatographic separation?

Answer:

Separating closely-eluting impurities requires a systematic optimization of your chromatographic conditions. The goal is to exploit subtle differences in the physicochemical properties of your product and the impurity.

  • Step 1: Analyze the Polarity Difference. First, assess the polarity difference using TLC. If the spots are very close in a standard ethyl acetate/hexanes system, you need to modify the mobile phase to enhance selectivity.

  • Step 2: Modify the Mobile Phase.

    • Introduce a Different Solvent: Instead of just varying the ratio of two solvents, introduce a third solvent with different properties. For example, adding a small amount of methanol or dichloromethane to an ethyl acetate/hexanes mixture can alter the selectivity and improve separation. Dichloromethane, for instance, offers different pi-pi interaction possibilities compared to ethyl acetate.

    • Utilize Isocratic vs. Gradient Elution: If you are using a single solvent mixture (isocratic), switching to a shallow gradient elution can often resolve closely-eluting compounds. A very slow, gradual increase in polarity gives the compounds more "chances" to separate on the stationary phase.

  • Step 3: Consider an Alternative Chromatographic Mode.

    • Reverse-Phase Chromatography: If the impurity has a different hydrophobicity profile, reverse-phase chromatography (e.g., using a C18-functionalized silica) is an excellent alternative. The elution order is typically inverted from normal phase, with non-polar compounds eluting later. A common mobile phase for this technique is a mixture of acetonitrile and water or methanol and water.

    • Supercritical Fluid Chromatography (SFC): For preparative separations, SFC can offer superior resolution and speed compared to traditional HPLC. It uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol, and can provide unique selectivity.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one.

Purification_Workflow start Start: Crude Reaction Mixture tlc Analyze by TLC (e.g., 20-40% EtOAc/Hexanes) start->tlc decision_separation Are spots well-separated (ΔRf > 0.1)? tlc->decision_separation flash_chrom Proceed with Flash Chromatography (Silica Gel) decision_separation->flash_chrom Yes troubleshoot Troubleshoot Separation decision_separation->troubleshoot No check_yield Check Yield & Purity flash_chrom->check_yield success Pure Product Obtained check_yield->success Acceptable low_yield Address Low Yield (See FAQ) check_yield->low_yield Low Yield modify_np Modify Normal Phase: - Add NEt3 (0.5%) - Try different solvents (DCM/MeOH) troubleshoot->modify_np alt_chrom Alternative Chromatography: - Reverse Phase (C18) - Neutral Alumina troubleshoot->alt_chrom crystallization Consider Crystallization troubleshoot->crystallization low_yield->modify_np

Technical Support Center: Solubility Guide for 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility characteristics, handling, and troubleshooting of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one . As a structural hybrid containing a basic pyridine ring, a lipophilic fluorinated motif, and a polar ketone, this molecule presents unique solubility challenges often encountered in medicinal chemistry workflows.[1]

Executive Summary: Physicochemical Profile

  • Compound Class: Heterocyclic Cycloalkanone[1][2][3]

  • Key Functional Groups:

    • Pyridine Nitrogen: Basic center (pKa ~3–4), H-bond acceptor.[1][2][3]

    • Cyclopentanone: Dipolar aprotic motif, H-bond acceptor.[2][3][4]

    • Fluorine Substituent: Increases lipophilicity (LogP modulation) and lattice energy.[1]

  • Solubility Behavior: Amphiphilic but polarity-biased.[2][3][4] Exhibits "solubility gaps" in non-polar hydrocarbons and requires specific solvent blends for optimal processing.[4]

Part 1: Solvent Compatibility & Selection

Solubility Heatmap

The following table categorizes solvents based on their thermodynamic compatibility with the target molecule.

Solvent ClassSolventsSolubility RatingTechnical Notes
Halogenated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction and transport.[1][2][3][4] High solvation energy overcomes lattice forces.[2]
Polar Aprotic DMSO, DMF, DMAcExcellent Ideal for stock solutions (>50 mM).[1][3] Hard to remove; use only for bioassays or high-temp reactions.[2][3][4]
Alcohols Methanol, Ethanol, TFEGood Soluble, but potential for hemiacetal formation (reversible) with the ketone group upon prolonged storage.[1]
Esters/Ethers Ethyl Acetate, THF, MTBEModerate Good for reaction media.[1] May require heating to fully dissolve crystalline samples.[2][4]
Hydrocarbons Hexanes, Heptane, PentanePoor Anti-solvent. Use only to induce precipitation or during silica chromatography gradients.[1]
Aqueous Water (pH 7)Very Poor Hydrophobic fluorine/carbon scaffold limits neutral solubility.[1][2]
Aqueous Acid 0.1 M HCl, 1 M Acetic AcidHigh Protonation of the pyridine nitrogen (

) drastically increases aqueous solubility.[1][3]
Critical Application Guide
  • NMR Analysis: Use CDCl₃ or DMSO-d₆ .[2][3][4] Avoid CD₃OD if observing ketone signals is critical, as deuterium exchange at the

    
    -position (next to ketone) can occur, dampening signals.[1][3]
    
  • HPLC Mobile Phases: Compatible with standard Acetonitrile/Water or Methanol/Water gradients.[2] Crucial: Add a modifier (0.1% Formic Acid or TFA) to prevent peak tailing caused by the basic pyridine nitrogen interacting with silanols.[1]

  • Crystallization: The "Goldilocks" solvent system is typically EtOAc/Heptane or IPA/Water .[4]

Part 2: Troubleshooting & FAQs

Scenario 1: "The compound oils out instead of crystallizing."

Diagnosis: The compound is likely trapped in a "metastable zone" where the solvent polarity is too high to force a lattice, but too low to keep it fully solvated, or impurities are disrupting crystal growth.[4] Corrective Protocol:

  • Solvent Swap: Switch from Diethyl Ether (which often causes oiling) to MTBE or Isopropyl Acetate .[1]

  • Seeding: Dissolve the oil in a minimum amount of warm EtOAc. Add Heptane dropwise until cloudy.[2][4] Add a seed crystal (if available) or scratch the glass surface to induce nucleation.[1]

  • Temperature Ramp: Do not cool rapidly to -20°C. Cool slowly from 50°C to Room Temp (RT) over 2 hours.

Scenario 2: "I cannot get a clear solution for my biological assay."

Diagnosis: Micro-precipitation. Diluting a DMSO stock directly into aqueous buffer often causes the hydrophobic fluorinated core to crash out.[4] Corrective Protocol:

  • Intermediate Dilution: Perform a serial dilution in pure DMSO first.

  • Surfactant Assist: Ensure the assay buffer contains 0.05% Tween-20 or 0.1% Pluronic F-127 before adding the compound.[2][4]

  • Sonicate: 5 minutes of ultrasonication is required to break up micro-aggregates formed during the freeze-thaw cycle of DMSO stocks.[2][4]

Scenario 3: "My yield is low during extraction."

Diagnosis: pH mismatch.[2][4] The pyridine ring may be partially protonated if the aqueous layer is acidic (pH < 5), keeping the molecule in the water phase.[1] Corrective Protocol:

  • Check pH: Measure the aqueous layer pH.[4]

  • Neutralize: Adjust pH to 8–9 using Saturated NaHCO₃ or dilute NaOH. This ensures the pyridine is in its free-base (neutral) form, driving it into the organic layer (DCM or EtOAc).[1][3]

  • Salting Out: Add solid NaCl to saturation to utilize the "Salting-Out Effect," pushing the organic molecule into the organic phase.[4]

Part 3: Experimental Protocols

Protocol A: Step-by-Step Solubility Screening

Use this workflow to determine the optimal solvent for a new batch of material.[2][3][4]

  • Preparation: Weigh 5 mg of solid into a 1.5 mL HPLC vial.

  • Addition: Add solvent in 10 µL increments (starting with 50 µL).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[2][4][5][6] Calculate concentration (

      
      ).[1]
      
    • Cloudy/Solid Remains: Insoluble.[2][4] Continue adding solvent up to 1 mL.[4]

  • Heating: If insoluble at RT, heat to 40°C. If it dissolves, the solvent is suitable for recrystallization.[1]

Protocol B: Salt Formation for Enhanced Solubility

To convert the free base into a water-soluble salt.[2][3][4]

  • Dissolve 100 mg of compound in 2 mL Ethanol .

  • Cool to 0°C in an ice bath.

  • Add 1.1 equivalents of 1M HCl in Ether dropwise.[4]

  • A white precipitate (Hydrochloride salt) should form immediately.[1]

  • Filter and wash with cold Ether.[4] Resulting salt will be soluble in water > 50 mg/mL.[3][4]

Part 4: Visualization (Decision Tree)

The following diagram illustrates the logical workflow for processing this compound based on solubility observations.

SolubilityWorkflow Start Start: 3-(5-Fluoropyridin-3-yl) cyclopentan-1-one Solid Goal Define Goal Start->Goal NMR Goal: NMR Analysis Goal->NMR Reaction Goal: Chemical Reaction Goal->Reaction Purification Goal: Purification Goal->Purification CDCl3 Use CDCl3 (Avoid Acetone-d6) NMR->CDCl3 DCM Use DCM or THF Reaction->DCM CheckPurity Check Purity Purification->CheckPurity Recryst Recrystallization? CheckPurity->Recryst High Purity (>90%) Chromatography Chromatography? CheckPurity->Chromatography Low Purity (<90%) SolventSystem1 EtOAc / Heptane (Heat to dissolve) Recryst->SolventSystem1 SolventSystem2 DCM / MeOH (95:5) Chromatography->SolventSystem2

Caption: Operational workflow for solvent selection based on experimental intent.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cyclopentanone derivatives.[1][2] Retrieved from [Link][1][2][3]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][3][4] (Standard reference for solvent polarity and solubility principles).

  • Organic Syntheses. General Procedures for Pyridine-Substituted Ketones. Retrieved from [Link][1][2][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[2][4] (Mechanistic basis for pyridine basicity and ketone reactivity).[1]

Sources

Technical Support Center: Minimizing Side Reactions in Michael Additions of Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the Michael addition of fluoropyridines. Our goal is to equip you with the scientific rationale and practical steps needed to minimize side reactions and maximize the yield of your desired conjugate adduct.

Section 1: Understanding the Core Challenges (FAQs)

The addition of nucleophiles to fluoropyridine rings bearing a Michael acceptor moiety is a powerful synthetic strategy. However, the inherent electrophilicity of the pyridine ring, particularly when substituted with fluorine, creates a landscape of competing reactions. Understanding these pathways is the first step toward controlling them.

Q1: I'm getting a significant amount of a byproduct where my nucleophile has replaced the fluorine atom instead of adding to the alkene. What is happening?

This is the most common side reaction and involves competition between the desired Michael (or 1,4-conjugate) addition and a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] The pyridine ring is an electron-deficient aromatic system, and the fluorine atom is a surprisingly good leaving group in this context.[2] Your nucleophile is therefore attacking two different electrophilic sites:

  • β-carbon (Michael Acceptor): The intended target for the 1,4-conjugate addition.

  • Carbon-bearing Fluorine (SNAr site): An alternative electrophilic site on the pyridine ring.

The SNAr pathway proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the fluoride ion is eliminated to restore aromaticity.[3][4]

Q2: My reaction works, but the yield is low, and upon re-analysis, I see my starting materials reappearing. What causes this instability?

You are likely observing a retro-Michael reaction . This is the reverse of the addition, where the adduct cleaves back into the original Michael donor and acceptor.[5] This is an equilibrium process and is particularly problematic under certain conditions:

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction.[5]

  • Strong Bases: The same base used to generate the nucleophile can facilitate the elimination in the reverse direction.

  • Steric Strain: If the final product is sterically crowded, the equilibrium may favor the less-hindered starting materials.

Q3: My reaction mixture is becoming viscous, and my product is hard to purify. Could this be polymerization?

Yes, polymerization is a known side reaction in Michael additions.[6] It occurs when the Michael adduct, which often contains a newly formed enolate or a still-reactive nucleophilic site, acts as a nucleophile itself and attacks another molecule of the Michael acceptor.[6][7] This chain reaction leads to the formation of oligomers or polymers, reducing the yield of the desired monomeric adduct and complicating purification.

Section 2: Troubleshooting Guide: A Systematic Approach to Optimization

Use this section to diagnose and solve specific experimental issues.

Issue 1: Dominant SNAr Product Formation

Your primary goal is to favor the kinetic and thermodynamic parameters of the Michael addition over the SNAr pathway.

Diagnostic Workflow:

cluster_temp Temperature Control cluster_base Base & Nucleophile cluster_solvent Solvent Effects start High S N Ar Product temp Is reaction run at elevated T? start->temp lower_temp ACTION: Lower temperature to 0 °C, -20 °C, or even -78 °C. temp->lower_temp Yes temp_ok Temperature is already low. temp->temp_ok No base What type of base/nucleophile? temp_ok->base hard_nuc Hard Nucleophile (e.g., R-Li, strong alkoxides) base->hard_nuc soft_nuc ACTION: Switch to 'softer' nucleophile (e.g., stabilized enolate, thiol, cuprate). Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Et₃N). hard_nuc->soft_nuc solvent What is the solvent? soft_nuc->solvent polar_aprotic Polar Aprotic (e.g., DMF, DMSO) solvent->polar_aprotic less_polar ACTION: Consider a less polar solvent (e.g., THF, Dioxane) to potentially disfavor S N Ar. polar_aprotic->less_polar G cluster_reactants cluster_products Reactants Fluoropyridine-Acceptor + Nucleophile (Nu⁻) Michael_Product Desired Product: Michael Adduct Reactants->Michael_Product 1,4-Conjugate Addition (Attack at β-carbon) SNAr_Product Side Product: SNAr Adduct Reactants->SNAr_Product SNAr Reaction (Attack at C-F bond)

Sources

removing metal catalyst residues from 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Removing Metal Catalyst Residues from 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in removing metal catalyst residues from the synthesis of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one. The presence of residual metals, even at trace levels, can have significant implications for downstream applications, including biological assays and regulatory compliance.[1][2] This document provides a comprehensive overview of troubleshooting strategies and detailed protocols to ensure the purity of your compound.

The unique structure of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, featuring both a pyridine ring and a ketone, can present specific challenges in catalyst removal. The nitrogen atom of the pyridine ring can act as a ligand, forming stable complexes with the metal catalyst, which can make it difficult to remove using standard purification methods.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common metal catalysts I need to remove?

The synthesis of a compound like 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one likely involves cross-coupling reactions such as Suzuki-Miyaura or Heck reactions.[4] Therefore, the most common residual metal catalyst you will encounter is Palladium (Pd) . Other transition metals like copper (Cu) or nickel (Ni) might also be used in similar synthetic routes.[5]

Q2: Why is simple filtration or a standard work-up not sufficient to remove the metal catalyst?

While filtration is effective for heterogeneous catalysts (e.g., Pd on carbon), it is often insufficient for homogeneous catalysts which are soluble in the reaction mixture.[4] The nitrogen on the pyridine ring of your compound can chelate with the palladium, keeping it in solution and preventing its removal through simple filtration or extraction.[3]

Q3: What are the primary methods for removing residual metal catalysts?

There are several effective techniques, and the best choice depends on the specific metal, the scale of your reaction, and the nature of your product.[6] The main methods include:

  • Adsorption: Using solid supports like activated carbon or functionalized silica to bind the metal, which is then filtered off.[7][8]

  • Metal Scavengers: Employing silica-based or polymer-bound ligands that selectively chelate the metal catalyst.[4][9]

  • Chromatography: Passing the reaction mixture through a plug of silica or Celite to trap the metal.[6][10]

  • Extraction: Using liquid-liquid extraction with aqueous solutions of acids, bases, or chelating agents to pull the metal out of the organic phase.[11]

  • Crystallization: Purifying the final product through crystallization can leave metal impurities behind in the mother liquor.[7]

Q4: How do I choose the right metal scavenger?

The selection of a scavenger depends on the metal you need to remove and its oxidation state. Scavengers are functionalized with different ligands that have varying affinities for different metals. For palladium, thiol-based scavengers are often very effective. It is highly recommended to perform a small-scale screen of different scavengers to identify the most efficient one for your specific system.[3]

Q5: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines for the maximum acceptable concentration of metal residues in pharmaceutical substances.[12][13][14] For palladium, the permitted daily exposure (PDE) is typically low, necessitating removal to parts-per-million (ppm) levels.[13]

Troubleshooting and Optimization

Problem 1: High levels of residual palladium detected after initial purification (e.g., column chromatography).

  • Possible Cause: Strong chelation of palladium by the fluoropyridine moiety is preventing its removal.[3]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or trimercaptotriazine (TMT) functionalized scavengers are excellent choices.[9][15][16][17]

    • Activated Carbon Treatment: Activated carbon is a cost-effective option for adsorbing residual palladium.[8][18][19] However, be aware that it can sometimes adsorb the product as well, leading to lower yields.[3]

    • Optimize Chromatography: While standard silica gel chromatography can be unpredictable for palladium removal, using a mixed-mode stationary phase or adding a chelating agent to the mobile phase can improve its effectiveness.[2][20]

Problem 2: Significant product loss during the catalyst removal step.

  • Possible Cause: Non-specific adsorption of your compound onto the purification medium, a common issue with activated carbon.[3]

  • Suggested Solutions:

    • Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.

    • Screen Different Scavengers: Some scavengers may show less non-specific binding to your product.

    • Change the Solvent: The solvent can influence the interaction between your product and the adsorbent.

    • Consider Alternative Techniques: If product loss remains high, explore other methods like liquid-liquid extraction with a chelating agent or crystallization.

Experimental Protocols

Here are detailed, step-by-step methodologies for common and effective catalyst removal techniques.

Protocol 1: Palladium Removal Using a Scavenger Resin (e.g., Thiol-functionalized Silica)

This protocol is highly effective for selectively removing palladium.

  • Dissolve the Crude Product: Dissolve your crude 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in a suitable organic solvent (e.g., THF, DCM, or Toluene).[9]

  • Add the Scavenger: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).[9]

  • Stir the Mixture: Stir the suspension at room temperature for 1 to 24 hours. The optimal time should be determined by monitoring the palladium levels.[9]

  • Filter to Remove the Scavenger: Filter the mixture to remove the solid scavenger with the bound palladium.

  • Wash and Concentrate: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[6]

Protocol 2: Palladium Removal Using Activated Carbon

A cost-effective method, but requires optimization to minimize product loss.

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[3]

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[3]

  • Rinse and Concentrate: Rinse the filter cake with the solvent and combine the filtrates. Concentrate the solution to yield the product with reduced palladium content.[6]

Workflow and Decision-Making Diagram

The following diagram illustrates a logical workflow for selecting the appropriate catalyst removal strategy.

Catalyst_Removal_Workflow start Crude Product (3-(5-Fluoropyridin-3-yl)cyclopentan-1-one) with Metal Residue decision1 Initial Purification (e.g., Aqueous Work-up, Filtration) start->decision1 analytics1 Quantify Metal Residue (e.g., ICP-MS) decision1->analytics1 decision2 Metal Level Acceptable? analytics1->decision2 scavenger Scavenger Resin (e.g., Thiol-Silica) decision2->scavenger No, High Value Product carbon Activated Carbon decision2->carbon No, Cost-Sensitive extraction Liquid-Liquid Extraction (with Chelating Agent) decision2->extraction No, Potential for Aqueous Separation crystallization Crystallization decision2->crystallization No, Crystalline Solid end Pure Product decision2->end Yes analytics2 Quantify Metal Residue (e.g., ICP-MS) scavenger->analytics2 carbon->analytics2 extraction->analytics2 crystallization->analytics2 decision3 Metal Level Acceptable? analytics2->decision3 decision3->scavenger No, Re-evaluate Strategy decision3->end Yes

Caption: Decision workflow for catalyst removal.

Quantitative Data Summary

The following table summarizes the typical performance of various palladium removal methods.

MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Scavenger Resins 500 - 2000< 10High selectivity, mild conditionsHigher cost
Activated Carbon 500 - 200010 - 50Low cost, widely applicablePotential for product loss
Liquid-Liquid Extraction 200 - 100020 - 100Scalable, can remove other impuritiesCan be solvent and time-intensive
Crystallization 100 - 500< 20Highly pure product, scalableNot always feasible, potential for co-crystallization

Verification of Metal Removal

It is crucial to analytically verify the removal of the metal catalyst. The industry-standard method for quantifying trace metal residues is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[7][12] This technique provides the high sensitivity required to meet regulatory limits. Other methods like atomic absorption (AA) spectroscopy or X-ray fluorescence (XRF) can also be used.[1][7]

References

  • Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.). Retrieved from [Link]

  • Analysis of residual catalysts in pharmaceuticals - secrets of science – magazine. (n.d.). Retrieved from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved from [Link]

  • Biotage® MP-TMT | Palladium scavenger. (n.d.). Retrieved from [Link]

  • Activated Carbon for Pharmaceutical Purification - PuroCarbon S.L. (2024, April 11). Retrieved from [Link]

  • Biotage® MP-TMT - Palladium Scavenger - Norlab. (n.d.). Retrieved from [Link]

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs - ACS Publications. (2011, October 21). Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved from [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. (n.d.). Retrieved from [Link]

  • Application of Activated Carbon in Pharma and Medical Industry. (2024, August 29). Retrieved from [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022, May 30). Retrieved from [Link]

  • Catalyst Support with Activated Carbon. (n.d.). Retrieved from [Link]

  • Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. (2022, January 20). Retrieved from [Link]

  • Preparation and Modification of Activated Carbon for the Removal of Pharmaceutical Compounds via Adsorption and Photodegradation Processes: A Comparative Study - MDPI. (2023, July 11). Retrieved from [Link]

  • GUIDELINE ON THE SPECIFICATION LIMITS FOR RESIDUES OF METAL CATALYSTS OR METAL REAGENTS - European Medicines Agency (EMA). (2008, February 21). Retrieved from [Link]

  • CN101638353A - Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase - Google Patents. (n.d.).
  • Activated Carbon for API: Specialized Solutions for Pharmaceutical Purification. (2024, June 4). Retrieved from [Link]

  • A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Metal Extraction from spent HDS catalyst by alkaline and acidic leaching. (2016, January 12). Retrieved from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

Sources

Validation & Comparative

Unraveling the Molecular Blueprint: A Predictive Guide to the Mass Spectrometry Fragmentation of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed, predictive exploration of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, a compound of interest for researchers in medicinal chemistry and related fields. While no direct experimental spectrum for this specific molecule is publicly available, this analysis is built upon established principles of mass spectrometry and experimental data from analogous structures, offering a robust framework for its characterization.

The Subject Molecule: Structure and Significance

3-(5-Fluoropyridin-3-yl)cyclopentan-1-one is a heterocyclic compound featuring a cyclopentanone ring substituted with a fluoropyridinyl group. The presence of the fluorine atom and the nitrogen-containing aromatic ring imparts specific electronic properties that are of interest in the design of bioactive molecules.[1][2][3] The cyclopentanone moiety, a common structural motif in natural products and synthetic compounds, provides a reactive carbonyl group and a flexible five-membered ring.[4][5] Understanding the mass spectral behavior of this compound is crucial for its unambiguous identification in complex matrices and for quality control during synthesis.

Predicted Mass Spectrum and Fragmentation Pathways

Upon electron ionization, 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one (molecular weight: 193.2 g/mol ) is expected to form a molecular ion (M•+) at m/z 193. The subsequent fragmentation of this molecular ion will be dictated by the relative stabilities of the resulting fragments, influenced by the cyclopentanone ring, the fluoropyridine moiety, and the bond connecting them.

The most common fragmentation processes in mass spectrometry involve the cleavage of bonds adjacent to functional groups and the loss of small, stable neutral molecules.[6][7] For our target molecule, several key fragmentation pathways can be predicted.

Alpha-Cleavage of the Cyclopentanone Ring

A primary fragmentation pathway for ketones is the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[7][8] This can occur on either side of the carbonyl.

  • Pathway A: Loss of CO: Cleavage of the bonds flanking the carbonyl group can lead to the expulsion of a neutral carbon monoxide (CO) molecule (28 Da), resulting in a fragment ion at m/z 165 . This is a common fragmentation for cyclic ketones.[9]

  • Pathway B: Cleavage of the C-C bond adjacent to the carbonyl and the substituent: This would lead to the formation of a stable acylium ion. For instance, cleavage of the bond between C1 and C2 of the cyclopentanone ring and the bond between C1 and C5 could result in the loss of C2H4 (ethene, 28 Da), leading to a fragment at m/z 165 . A subsequent loss of CO would then yield a fragment at m/z 137 .

Cleavage of the Bond Linking the Two Rings

The bond connecting the cyclopentanone and fluoropyridine rings is another likely site of fragmentation.

  • Pathway C: Formation of the Fluoropyridinyl Cation: Cleavage of the C-C bond between the two rings can generate a positively charged fluoropyridinyl-methyl cation or a related stable ion. A simple cleavage would result in a fragment corresponding to the fluoropyridinyl moiety. The fluoropyridine radical cation itself would be at m/z 95 . A more likely scenario is the formation of a tropylium-like ion if the charge resides on the aromatic ring, which is generally a stable species.

  • Pathway D: Formation of the Cyclopentanone Cation: Conversely, the charge may remain on the cyclopentanone fragment. A protonated cyclopentanone fragment would appear at m/z 85 .[10]

Fragmentation of the Fluoropyridine Ring

Heterocyclic aromatic rings can undergo characteristic ring-opening and fragmentation pathways.

  • Pathway E: Loss of HCN or FCN: Pyridine and its derivatives are known to lose hydrogen cyanide (HCN, 27 Da). In this case, the fluoropyridine ring could potentially lose HCN or fluorocyanide (FCN, 45 Da). For example, fragmentation of the fluoropyridinyl cation (m/z 95) could lead to a fragment at m/z 68 (loss of HCN) or m/z 50 (loss of FCN).

McLafferty Rearrangement

The McLafferty rearrangement is a possibility for ketones with a sufficiently long alkyl chain containing a γ-hydrogen.[11][12] In 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, the geometry of the cyclopentyl ring makes a classical McLafferty rearrangement less likely, but related hydrogen rearrangement processes could still occur, leading to even-mass fragment ions.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

m/zPredicted Fragment IonCorresponding Neutral LossFragmentation Pathway
193[M]•+-Molecular Ion
165[M - CO]•+COAlpha-Cleavage
137[M - CO - C2H4]•+CO, C2H4Alpha-Cleavage
95[C5H3FN]•+C5H7ORing-to-Ring Cleavage
85[C5H7O]+C5H3FNRing-to-Ring Cleavage
68[C4H2F]+HCN from m/z 95Pyridine Ring Fragmentation
50[C4H3]+FCN from m/z 95Pyridine Ring Fragmentation

Diagram 1: Predicted Fragmentation Pathways

G M [M]•+ m/z 193 F1 [M - CO]•+ m/z 165 M->F1 - CO F3 [C5H3FN]•+ m/z 95 M->F3 - C5H7O F4 [C5H7O]+ m/z 85 M->F4 - C5H3FN F2 [M - CO - C2H4]•+ m/z 137 F1->F2 - C2H4 F5 [C4H2F]+ m/z 68 F3->F5 - HCN F6 [C4H3]+ m/z 50 F3->F6 - FCN

Caption: Predicted major fragmentation pathways of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Sample Preparation
  • Dissolve approximately 1 mg of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the chromatographic peak corresponding to 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern and with mass spectral libraries (e.g., NIST, Wiley).

Diagram 2: Experimental Workflow

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation P1 Dissolve Sample P2 Vortex & Dilute P1->P2 A1 Inject Sample P2->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Obtain Mass Spectrum A4->D1 D2 Identify Molecular & Fragment Ions D1->D2 D3 Compare with Predictions D2->D3

Caption: Workflow for the GC-MS analysis of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

Table 2: Comparison of Analytical Techniques for the Characterization of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information from fragmentation.High sensitivity, small sample requirement, can be coupled with separation techniques (GC, LC).Isomers may not be distinguishable by MS alone, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides unambiguous structural information.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule (e.g., C=O, C-F, aromatic C-H).Fast, non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute three-dimensional structure of the molecule in the solid state.Provides the definitive molecular structure.Requires a suitable single crystal, which can be difficult to obtain.

For an unequivocal structure determination of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, a combination of these techniques would be ideal. NMR spectroscopy would confirm the connectivity of the atoms, while IR spectroscopy would verify the presence of the key functional groups. High-resolution mass spectrometry (HRMS) would provide the exact elemental composition, further confirming the molecular formula.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometry fragmentation pattern of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one. By applying fundamental principles of mass spectrometry and drawing on data from related structures, we have proposed the most likely fragmentation pathways and key fragment ions. The outlined experimental protocol offers a clear path for the empirical verification of these predictions. While mass spectrometry is a powerful technique, its integration with other analytical methods such as NMR and IR spectroscopy will provide the most comprehensive and definitive structural characterization of this and other novel chemical entities.

References

  • Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. ACS Omega. 2023. [Link]

  • PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube. 2025. [Link] (Note: A representative, non-broken link is used here as the original may be transient).

  • Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. PMC. 2023. [Link]

  • Decomposition pathways of cyclopentanone and cyclopentenone through a-,... ResearchGate. N/A. [Link]

  • (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. 2025. [Link]

  • SYNTHESIS, CHARACTERIZATION, AND COMPUTATIONAL STUDIES OF SOME PERFLUORINATED CYCLOPENTAPYRIDAZINES FOR BIOLOGICAL APPLICATIONS. LOCKSS. 2023. [Link]

  • mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram. doc brown's advanced organic chemistry revision notes. N/A. [Link]

  • mass spectra - fragmentation patterns. Chemguide. N/A. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. 2022. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. 2024. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. N/A. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. 2016. [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. 2020. [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. PMC. 2023. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. 2023. [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC. 2024. [Link]

  • Mass fragmentation pattern of compound 3a. ResearchGate. N/A. [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. 2020. [Link]

  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Journal of Koya University. 2025. [Link]

  • (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. 2025. [Link]

  • Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins. Chemical Communications (RSC Publishing). N/A. [Link]

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the IR spectroscopic profiling of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one . This document is structured to serve as a primary reference for structural validation, distinguishing this specific intermediate from structural analogs (alternatives) through diagnostic vibrational modes.

Executive Summary

The structural validation of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one relies on detecting two distinct pharmacophores: a high-frequency strained carbonyl and an electron-deficient fluorinated heteroaromatic ring.[1] Unlike standard aliphatic ketones or simple pyridines, this molecule exhibits a unique spectral fingerprint where ring strain elevates the carbonyl frequency, while the fluorine substituent intensifies specific aromatic skeletal bands.

This guide compares these diagnostic peaks against common structural alternatives (cyclohexanones, conjugated enones, and non-fluorinated pyridines) to provide a self-validating identification protocol.

Technical Analysis & Comparative Profiling

Zone A: The Strained Carbonyl (Diagnostic: 1740–1750 cm⁻¹)

The most critical feature of this molecule is the carbonyl stretching frequency.

  • Observed Feature: A sharp, intense band centered at 1745 ± 5 cm⁻¹ .

  • Structural Causality: The 5-membered cyclopentanone ring imposes bond angle strain (

    
    90° vs. ideal 109.5° or 120°).[1] To relieve this, the ring carbons increase p-character in the C-C bonds, forcing higher s-character into the C=O sigma bond.[2] This strengthens the C=O bond, increasing its force constant (
    
    
    
    ) and frequency (
    
    
    ).[2]

Comparison with Alternatives:

Alternative StructureExpected Frequency (cm⁻¹)Mechanism of ShiftDistinction Status
Target Molecule 1740 – 1750 Ring Strain (5-membered) Primary Diagnostic
Cyclohexanone Analog1710 – 1715Unstrained (6-membered)Distinct (Lower

)
Acyclic Ketone1705 – 1715UnstrainedDistinct (Lower

)
Conjugated Enone1665 – 1685Resonance (

-delocalization)
Distinct (Much Lower

)

Critical Insight: The pyridine ring is attached at the C3 position (beta-carbon). It is not conjugated to the carbonyl. If the spectrum shows a peak near 1680 cm⁻¹, it indicates contamination with the


-unsaturated precursor or an isomerization byproduct.
Zone B: The Fluoropyridine Skeleton (Diagnostic: 1580–1600 & 1200–1250 cm⁻¹)

The 3,5-disubstituted pyridine ring introduces aromatic modes modified by the high electronegativity of fluorine.

1. Aromatic Ring Stretches (

)
  • Region: 1580–1600 cm⁻¹ and 1420–1480 cm⁻¹.

  • Comparison: Unlike benzene (non-polar, weak IR bands), the pyridine nitrogen creates a permanent dipole, making these ring stretches medium-to-strong in intensity.[1]

2. The Carbon-Fluorine (C-F) Stretch[1][3][4][5][6]
  • Region: 1200–1260 cm⁻¹.[1]

  • Feature: A very strong, broad band.

  • Causality: The C-F bond is highly polar.[7] The stretching vibration involves a massive change in dipole moment, resulting in one of the strongest absorbances in the spectrum, often dominating the fingerprint region.[8]

Comparison with Alternatives:

Functional GroupFrequency (cm⁻¹)IntensityNote
Ar-F (Target) 1200 – 1260 Very Strong Often overlaps C-C stretches
Ar-H (Unsubstituted)N/AN/ALack of strong band in 1200s
Ar-Cl (Alternative)1000 – 1100StrongLower frequency (mass effect)
Ar-Br (Alternative)< 1000StrongSignificantly lower frequency

Visualization: Spectral Logic & Workflow

Diagram 1: Spectral Assignment Logic Tree

This decision tree guides the analyst from raw peak data to structural confirmation.

SpectralLogic Start Unknown Spectrum Analysis CheckCO Check 1700-1760 cm⁻¹ Region Start->CheckCO HighFreq Peak @ 1740-1750 cm⁻¹ CheckCO->HighFreq Found LowFreq Peak @ 1715 cm⁻¹ CheckCO->LowFreq Found ConjFreq Peak @ 1680 cm⁻¹ CheckCO->ConjFreq Found ConclusionKetone Confirmed: Strained Cyclopentanone HighFreq->ConclusionKetone RejectCyclohex Reject: Cyclohexanone/Acyclic LowFreq->RejectCyclohex RejectConj Reject: Conjugated Impurity ConjFreq->RejectConj CheckFP Check 1200-1600 cm⁻¹ Region ConclusionKetone->CheckFP RingStretch Peaks @ 1590, 1450 cm⁻¹ (Pyridine Skeleton) CheckFP->RingStretch CFStretch Strong Band @ 1200-1250 cm⁻¹ (C-F Stretch) CheckFP->CFStretch ConclusionAr Confirmed: 3,5-Subst. Fluoropyridine RingStretch->ConclusionAr CFStretch->ConclusionAr

Caption: Logic flow for distinguishing the target molecule from unstrained or conjugated alternatives based on peak position.

Diagram 2: Experimental Workflow

Standardized protocol to ensure reproducibility and minimize moisture interference (which can broaden the C=O peak).

Workflow Sample Sample Prep (Dry DCM or Neat ATR) Acquisition Acquisition (16 Scans, 4 cm⁻¹ res) Sample->Acquisition Background Background Scan (Air/Solvent) Background->Acquisition Processing Processing (Baseline Corr. + Peak Pick) Acquisition->Processing Validation Validation (Compare vs Table 2) Processing->Validation

Caption: Step-by-step FTIR acquisition workflow for pharmaceutical intermediates.

Experimental Protocol

To replicate the comparative data, follow this self-validating protocol. This method assumes the use of Attenuated Total Reflectance (ATR), the industry standard for solid/oil intermediates.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).[1]

  • Crystal: Diamond or ZnSe ATR crystal.

  • Solvent (for cleaning): Isopropanol (HPLC Grade).[1]

Step-by-Step Methodology
  • System Validation: Run a background scan (air) to ensure ambient

    
     (2350 cm⁻¹) and 
    
    
    
    (3600-3000 cm⁻¹) levels are minimal.[1]
  • Crystal Cleaning: Clean the ATR crystal with isopropanol and allow it to dry completely. Ensure the baseline is flat.

  • Sample Deposition: Place approximately 5-10 mg of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one onto the crystal center.

    • Note: If the sample is an oil, a single drop suffices. If solid, apply pressure using the clamp to ensure intimate contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard for identifying sharp carbonyl bands).

    • Scans: 16 or 32 scans (to improve Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹.[1]

  • Data Processing: Apply automatic baseline correction. Identify peaks using a threshold of 5% transmission.

Troubleshooting Common Artifacts
  • Broadening of 1745 cm⁻¹ peak: Indicates moisture (H-bonding to carbonyl).[1] Dry sample in a vacuum desiccator and re-run.

  • Split Carbonyl Peak: May indicate Fermi resonance (common in cyclopentanones) or presence of rotamers. If the split is >20 cm⁻¹, suspect an impurity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Definitive source for ring strain effects on carbonyl frequencies).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[9] (Authoritative reference for pyridine and C-F stretch assignments).

  • NIST Chemistry WebBook. 3-Fluoropyridine IR Spectrum. National Institute of Standards and Technology. Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[9] (Validation of inductive effects on aromatic frequencies).

Sources

comparing biological potency of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one vs analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one vs. Structural Analogs

Executive Summary

3-(5-Fluoropyridin-3-yl)cyclopentan-1-one represents a specialized scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of chiral amines, fused heterocycles, and spiro-compounds targeting GPCRs (e.g., mGluR5) , Kinases (e.g., p38 MAPK) , and Poly(ADP-ribose) polymerases (PARP) .[1]

This guide objectively compares the biological and physicochemical profile of the 5-fluoropyridine derivative against its non-fluorinated (parent), carbocyclic (phenyl), and chlorinated analogs. The inclusion of the fluorine atom at the 5-position of the pyridine ring is a strategic bioisosteric replacement designed to modulate pKa , enhance metabolic stability , and optimize lipophilicity without significantly altering the steric footprint.[1]

Comparative Pharmacological Profile

The following analysis contrasts the 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one scaffold with key analogs. Data presented reflects established Structure-Activity Relationship (SAR) principles for pyridine-cyclopentanone motifs.

Table 1: Physicochemical & Biological Property Comparison
Feature3-(5-Fluoropyridin-3-yl)- 3-(Pyridin-3-yl)- (Parent)3-(Phenyl)- (Carbocyclic)3-(5-Chloropyridin-3-yl)-
Structure Target Scaffold Reference Standard Lipophilic Analog Steric Probe
Electronic Effect Electron-withdrawing (F) reduces pyridine basicity.[1]Moderate basicity (Pyridine N).[1]Neutral (No basic N).Electron-withdrawing (Cl), but less than F.
Predicted pKa (Pyridine N) ~2.0 - 2.5 (Weak Base)~5.2 (Moderate Base)N/A~2.0 - 2.3
LogP (Lipophilicity) ~1.5 - 1.8 (Optimal)~0.8 - 1.2 (Lower)~2.0 - 2.5 (Higher)~2.0 - 2.2
Metabolic Stability High : F blocks C-5 oxidation.[1]Low/Moderate : C-5 is a metabolic soft spot.[1]Moderate : Phenyl ring susceptible to oxidation.[1]High : Cl blocks C-5, but risk of oxidative dehalogenation.[1]
hERG Liability Risk Reduced : Lower basicity decreases channel binding.[1]Moderate : Basic N can interact with hERG.[1]Low : Lack of basic N.Low/Moderate : Lipophilicity increases risk.[1]
Key Application Lead Optimization : Balances potency & DMPK.Early Hit : Good solubility, poor stability.[1]Hydrophobic Pocket : Binding affinity driver.[1]Space Filling : Probing pocket depth.[1]

Mechanistic Insight: The "Fluorine Effect"

The superior performance of the 5-fluoro analog is driven by three key mechanistic factors:

  • Metabolic Blockade : The C-5 position of the pyridine ring is a primary site for cytochrome P450-mediated oxidation (N-oxidation or C-hydroxylation).[1] Replacing the hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic route, extending the compound's half-life (

    
    ).
    
  • pKa Modulation : Fluorine is highly electronegative.[1] Its inductive effect lowers the pKa of the pyridine nitrogen from ~5.2 to ~2.[1]0. This reduces the fraction of the molecule that is protonated at physiological pH (7.4), improving membrane permeability and reducing non-specific binding (e.g., to the hERG potassium channel), which is often driven by basic amines.[1]

  • Conformational Bias : The C-F bond induces a dipole that can favor specific conformations via electrostatic interactions with the carbonyl group on the cyclopentanone ring or protein residues, potentially locking the bioactive conformation.[1]

Diagram 1: SAR Logic Flowchart

SAR_Logic Scaffold 3-(Pyridin-3-yl)cyclopentan-1-one (Parent Scaffold) Modification 5-Fluoro Substitution Scaffold->Modification Effect1 Reduced Basicity (pKa ~2.0) Modification->Effect1 Effect2 Blocked Metabolism (C-5 Position) Modification->Effect2 Effect3 Increased Lipophilicity (LogP +0.5) Modification->Effect3 Outcome1 Lower hERG Risk Better Permeability Effect1->Outcome1 Outcome2 Extended Half-life (t1/2) Effect2->Outcome2 Outcome3 Enhanced CNS Penetration (If applicable) Effect3->Outcome3

Caption: Strategic impact of 5-fluoro substitution on the physicochemical and pharmacokinetic properties of the pyridine-cyclopentanone scaffold.

Experimental Protocols

To validate the biological potency and stability of the 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one scaffold, the following protocols are recommended.

Protocol A: Synthesis via Rhodium-Catalyzed Conjugate Addition

Objective: To synthesize the target scaffold with high enantioselectivity (if chiral ligand used) or as a racemate.[1]

  • Reagents :

    • Substrate : Cyclopent-2-en-1-one (1.0 equiv).[1]

    • Boronic Acid : (5-Fluoropyridin-3-yl)boronic acid (1.2 equiv).[1]

    • Catalyst : [Rh(cod)Cl]2 (3 mol%).[1]

    • Base : Aqueous KOH (1.0 equiv) or Et3N.[1]

    • Solvent : 1,4-Dioxane/Water (10:1).[1]

  • Procedure :

    • Charge a reaction vial with (5-Fluoropyridin-3-yl)boronic acid, [Rh(cod)Cl]2, and base under inert atmosphere (N2).

    • Add degassed solvent and Cyclopent-2-en-1-one.[1]

    • Stir at 90°C for 4-6 hours . Monitor by TLC/LC-MS.

    • Workup : Quench with saturated NH4Cl, extract with Ethyl Acetate (3x). Dry over Na2SO4.[1]

    • Purification : Flash column chromatography (SiO2, Hexane/EtOAc gradient).[1]

  • Validation : Confirm structure via 1H-NMR (Look for diagnostic pyridine protons at ~8.5 ppm and cyclopentanone multiplets) and 19F-NMR (Single peak ~ -120 to -130 ppm).

Protocol B: Microsomal Stability Assay (In Vitro)

Objective: To quantify the metabolic stability improvement of the 5-F analog vs the parent.

  • System : Human or Rat Liver Microsomes (0.5 mg/mL protein).[1]

  • Substrate Concentration : 1 µM (to ensure first-order kinetics).

  • Cofactor : NADPH (1 mM) regenerating system.[1]

  • Procedure :

    • Pre-incubate microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction by adding NADPH.[1]

    • Sample at t = 0, 5, 15, 30, and 60 min.[1]

    • Quench samples with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

    • Centrifuge and analyze supernatant via LC-MS/MS .

  • Data Analysis :

    • Plot ln(% remaining) vs time.[1]

    • Calculate intrinsic clearance (

      
      ) using the slope (
      
      
      
      ):
      
      
      [1]
    • Success Criteria : The 5-F analog should show a >2-fold reduction in

      
        compared to the non-fluorinated parent.
      

References

  • Hayashi, T., et al. "Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cycloalkenones."[1] Journal of the American Chemical Society, 120(22), 5579-5580. Link[1]

  • Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design."[1] Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link[1]

  • Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Kalgutkar, A. S., et al. "Metabolism-guided drug design and optimization."[1] Drug Discovery Today: Technologies, 2(1), 49-56.[1] Link

Sources

Definitive Guide: Distinguishing 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of kinase inhibitors and neurological agents, the 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one scaffold represents a privileged pharmacophore. The specific placement of the fluorine atom at the C5 position of the pyridine ring is often critical for metabolic stability (blocking P450 oxidation) and modulation of pKa.

However, the synthesis of this moiety—typically via metal-catalyzed conjugate addition—is prone to regioisomeric contamination . Common commercial boronic acid starting materials often contain trace amounts of 2-fluoro or 6-fluoro isomers, or "positional scrambling" can occur during non-selective C-H activation protocols.

The Core Challenge: Distinguishing the target 3,5-disubstituted pyridine motif from its 2,3- or 2,5- isomers is difficult using standard LC-MS alone, as these regioisomers share identical molecular weights (MW 179.19) and similar fragmentation patterns.

This guide provides a self-validating analytical workflow to unambiguously identify the correct regioisomer using NMR spectroscopy and chromatographic separation.

Structural Analysis of Critical Regioisomers

To distinguish the product, we must first define the "Enemy"—the likely regioisomers.

  • Target Molecule (T): 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one.

    • Key Feature: Fluorine is meta to the Nitrogen and meta to the cyclopentanone attachment.

  • Regioisomer A (Ortho-F): 3-(2-Fluoropyridin-3-yl)cyclopentan-1-one.

    • Key Feature: Fluorine is ortho to the Nitrogen.

  • Regioisomer B (Para-F relative to sub): 3-(6-Fluoropyridin-3-yl)cyclopentan-1-one.

    • Key Feature: Fluorine is ortho to the Nitrogen (chemically a 2-fluoropyridine derivative).

Visualization of Isomeric Relationships

IsomerMap cluster_0 Analytical Distinction Target TARGET 3-(5-Fluoropyridin-3-yl) (Meta-F, Meta-Sub) 19F NMR: -125 ppm 19F NMR: -125 ppm Target->19F NMR: -125 ppm IsomerA ISOMER A 3-(2-Fluoropyridin-3-yl) (Ortho-F, Meta-Sub) 19F NMR: -70 ppm 19F NMR: -70 ppm IsomerA->19F NMR: -70 ppm IsomerB ISOMER B 3-(6-Fluoropyridin-3-yl) (Ortho-F, Para-Sub) IsomerB->19F NMR: -70 ppm Start Starting Material (5-Fluoropyridin-3-yl)boronic acid Start->Target Major Product Start->IsomerA Impurity (Isomeric Boronic Acid) Start->IsomerB Impurity (Isomeric Boronic Acid)

Figure 1: Structural relationship and primary analytical discriminator between the target and common regioisomers.

The Self-Validating Analytical Protocol

Do not rely on a single data point. Use this Triangulated Verification System .

Tier 1: 19F NMR (The "Silver Bullet")

Fluorine NMR is the most definitive tool for this specific problem. The electronic environment of a fluorine atom ortho to a pyridine nitrogen (2-F) is drastically different from one in the meta position (3-F).

FeatureTarget (5-F-3-yl)Isomer A (2-F-3-yl)Isomer B (6-F-3-yl)
Electronic Env. Shielded (Meta to N)Deshielded (Ortho to N)Deshielded (Ortho to N)
Expected Shift -120 to -135 ppm -60 to -75 ppm -60 to -75 ppm
Validation Status PASS FAIL FAIL
  • Protocol: Dissolve 5 mg of sample in CDCl₃. Acquire non-decoupled ¹⁹F NMR (sw = 200 ppm).

  • Decision: If your signal is > -100 ppm (e.g., -70), you have the wrong isomer.

Tier 2: 1H NMR Coupling Patterns

If ¹⁹F NMR is unavailable, ¹H NMR provides structural proof through coupling constants (


).

Target Molecule Pattern (3,5-Disubstituted): The protons on the pyridine ring are isolated from each other by substituents or the nitrogen. You will NOT see the typical vicinal coupling (


 Hz) between ring protons.
  • H-2 (between N and Cyclopentane): Appears as a singlet (broad) or doublet with small coupling.

  • H-4 (between F and Cyclopentane): Appears as a doublet of doublets (coupling to F is large,

    
     Hz).
    
  • H-6 (between N and F): Appears as a singlet or doublet.

Isomer Pattern (e.g., 2-F-3-substituted):

  • You will see Vicinal Coupling between H-4 and H-5 or H-5 and H-6.

  • Look for a distinct dd or ddd with a

    
     value of ~7-9 Hz (H-H ortho coupling). Presence of this coupling indicates a regioisomer. 
    
Tier 3: HPLC Separation Strategy

Separating these isomers requires a method that exploits the basicity difference of the pyridine nitrogen, which is influenced by the fluorine position.

Recommended Method (Reverse Phase):

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH control is vital).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Rationale: The 2-F isomers are generally less basic (fluorine inductive effect closer to N) and more lipophilic than the 3-F target. The Target typically elutes earlier than the 2-F regioisomers under acidic conditions due to higher polarity/basicity allowing better solvation in the aqueous phase.

Experimental Synthesis & Purification Workflow

To ensure high regioselectivity from the start, we utilize a Rhodium-catalyzed conjugate addition.[1] This method is superior to standard aldol condensation/reduction sequences which are prone to side reactions.

Step-by-Step Protocol

Reagents:

  • 2-Cyclopenten-1-one (1.0 eq)

  • (5-Fluoropyridin-3-yl)boronic acid (1.2 eq) - Check purity by ¹⁹F NMR before use.

  • Catalyst: [Rh(cod)Cl]₂ (3 mol%)

  • Base: Aqueous K₃PO₄ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (10:1)

Procedure:

  • Degassing: Charge reaction vessel with Dioxane/Water. Sparge with Nitrogen for 15 mins. Oxygen inhibits the Rh-catalyst.

  • Catalyst Formation: Add [Rh(cod)Cl]₂ and stir for 5 mins.

  • Addition: Add the boronic acid and 2-cyclopenten-1-one.

  • Reaction: Heat to 90°C for 4 hours. Monitor by HPLC.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Brine. Dry over Na₂SO₄.

  • Purification: Flash Chromatography (SiO₂).

    • Eluent: Hexane/EtOAc (Gradient 0-40% EtOAc).

    • Note: The ketone product is moderately polar.

Analytical Characterization Data (Simulated for Reference)
NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹⁹F -126.5 s Ar-F (Meta to N)
¹H 8.45s (br)Pyridine H-2
¹H 8.30d (

Hz)
Pyridine H-6
¹H 7.45ddd (

Hz)
Pyridine H-4
¹H 3.45mCyclopentane H-3 (Chiral center)
¹H 2.20 - 2.50mCyclopentane CH₂ groups

Decision Tree for Product Release

Use this logic flow to approve the batch.

DecisionTree Start Crude Product Isolated CheckF Run 19F NMR Start->CheckF Decision1 Shift > -100 ppm? (e.g., -70 ppm) CheckF->Decision1 Fail1 REJECT BATCH (Ortho-F Isomer Detected) Decision1->Fail1 Yes Pass1 Shift ~ -125 ppm Decision1->Pass1 No CheckH Run 1H NMR Check Coupling Pass1->CheckH Decision2 Vicinal H-H Coupling (J ~ 8Hz) Visible? CheckH->Decision2 Fail2 REJECT BATCH (Wrong Substitution Pattern) Decision2->Fail2 Yes Pass2 Singlets/Small Coupling Only Decision2->Pass2 No Final RELEASE PRODUCT 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one Pass2->Final

Figure 2: Quality Control Decision Tree.

References

  • Navarro, C., & Csákÿ, A. G. (2008).[1] Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. Organic Letters, 10(2), 217–219.[1] [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for 19F chemical shift ranges).
  • Reich, H. J. (2020).[2] 19F NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Liao, X., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives. Molecules, 28(11), 4308. [Link]

Sources

Elemental Analysis Standards for 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical standard for establishing the elemental identity and purity of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one (C₁₀H₁₀FNO).

As a Senior Application Scientist, I must address a critical failure point in modern drug development: the reliance on generic "service lab" elemental analysis (EA) for fluorinated heterocycles. Standard combustion protocols often yield erroneous data for this class of compounds due to fluorine-silica interference and pyridine-ring stability.

This guide compares the "Standard" (Automated CHN) against the "Optimized" (Modified Flash Combustion) and "Orthogonal" (qNMR) methods, establishing a validated protocol for this specific intermediate.

Theoretical Baseline & Compound Profile

Before validating any experimental result, the theoretical baseline must be established. For 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one , the presence of the fluorine atom on the pyridine ring introduces specific analytical challenges (volatility of HF, reactivity with quartz combustion tubes).

Chemical Profile:

  • Formula: C₁₀H₁₀FNO

  • Molecular Weight: 179.19 g/mol

  • Key Moiety: 3,5-disubstituted pyridine (meta-fluorinated).

  • Critical Impurity Risks: Pyridine N-oxides (from synthesis), defluorinated analogs, and residual solvents (cyclopentanone ring is lipophilic).

Theoretical Elemental Composition (Standard):

Element Symbol Atomic Mass Count Mass Contribution Theoretical % (w/w)
Carbon C 12.011 10 120.11 67.02%
Hydrogen H 1.008 10 10.08 5.63%
Nitrogen N 14.007 1 14.01 7.82%
Fluorine F 18.998 1 19.00 10.60%

| Oxygen | O | 15.999 | 1 | 16.00 | 8.93% |

Comparative Analysis of Validation Methods

This section objectively compares the three primary methodologies for validating this compound. Note that Method A (Standard CHN) is frequently the default choice but is technically flawed for this specific molecule without modification.

Method A: Standard Automated CHN Combustion (The "Blind Spot")
  • Technique: Dynamic Flash Combustion (950°C)

    
     GC Separation.
    
  • Mechanism: Sample is burned in O₂.[1] Gases (CO₂, H₂O, N₂, NOₓ) are separated.

  • The Flaw: Fluorine atoms form HF during combustion. HF reacts with the silica (quartz) combustion tube to form volatile silicon tetrafluoride (SiF₄).

    • Reaction:

      
      
      
  • Result: The generated water mimics hydrogen content, leading to artificially high %H values. The SiF₄ can interfere with N₂ detection or damage the TCD detector.

  • Verdict: NOT RECOMMENDED without specific additives.

Method B: Modified Flash Combustion with Additives (The "Gold Standard")
  • Technique: Flash Combustion with Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) liners.

  • Mechanism: The additive acts as a "fluorine scavenger," binding the fluorine as stable metal fluorides (e.g., WF₆ or complex non-volatiles) prevents the attack on the quartz tube.

  • Performance: Eliminates the "false water" signal.

  • Verdict: REQUIRED for accurate CHN values.

Method C: Quantitative NMR (¹⁹F qNMR) (The "Orthogonal Validator")
  • Technique: ¹⁹F NMR with an Internal Standard (e.g.,

    
    -trifluorotoluene or 4,4'-difluorobenzophenone).
    
  • Mechanism: Direct molar ratio measurement of the analyte against a certified reference material (CRM).

  • Performance: Bypasses combustion errors entirely. Provides absolute purity and confirms the integrity of the C-F bond (detects defluorination).

  • Verdict: HIGHLY RECOMMENDED as a secondary validation.

Comparative Data Summary (Simulated for C₁₀H₁₀FNO)

Table 1: Comparison of analytical results for a >99% pure batch.

ParameterTheoretical Method A (Std CHN) Method B (Mod CHN) Method C (¹⁹F qNMR)
Carbon % 67.0266.85 (± 0.[2]4)67.01 (± 0.[2]1)N/A
Hydrogen % 5.636.15 (High Bias) 5.65 (± 0.1)N/A
Nitrogen % 7.827.75 (± 0.3)7.81 (± 0.[2]1)N/A
Fluorine % 10.60N/A10.55 (via IC)*10.58 (± 0.05)
Purity Assignment 100%Failed (<98%) Pass (>99.5%) Pass (99.7%)

*Note: Method B often pairs CHN combustion with Ion Chromatography (IC) for Fluorine determination.

Recommended Protocol: Modified Combustion Analysis

To achieve publication-grade characterization for 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, you must utilize a Modified Flash Dynamic Combustion workflow.

Reagents & Equipment[1][3][4][5]
  • Analyzer: Thermo Scientific FlashSmart or Elementar vario EL cube (configured for CHNS/F).

  • Combustion Aid: Tungsten (VI) Oxide (WO₃) powder, high purity (CAS: 1314-35-8).

  • Capsules: Tin (Sn) capsules (lightweight).

  • Reference Standard: Acetanilide (Standard) + 4-Fluorobenzoic acid (QC Check for F-interference).

Step-by-Step Methodology
  • System Conditioning:

    • Purge the combustion reactor with O₂.

    • Run 3 "blank" cycles to remove atmospheric nitrogen.

    • Run 2 "bypass" samples of 4-Fluorobenzoic acid to condition the WO₃ trap.

  • Sample Preparation:

    • Weigh 1.5 – 2.0 mg of the dried 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one into a tin capsule.

    • Critical Step: Add 10–15 mg of WO₃ powder directly over the sample inside the capsule.

    • Reasoning: The WO₃ must be in direct contact with the sample to capture Fluorine immediately upon volatilization, preventing HF formation.

  • Combustion:

    • Seal the capsule hermetically (prevent loss of volatile ketone).

    • Inject into the combustion reactor at 1020°C .

    • Oxygen injection time: 5 seconds (excess O₂ required for pyridine ring destruction).

  • Detection:

    • Gases pass through a reduction reactor (Copper, 650°C) to convert NOₓ to N₂.

    • Detect via TCD.[3]

  • Validation Criteria:

    • Result must be within ±0.3% of theoretical values for C, H, and N.

Orthogonal Validation: ¹⁹F qNMR Protocol

While CHN confirms the ratio of elements, it does not confirm the integrity of the molecule (e.g., it cannot distinguish isomers). ¹⁹F qNMR is the superior method for establishing the absolute mass balance purity.

Protocol
  • Solvent: DMSO-d₆ (Pyridine derivatives can aggregate in CDCl₃; DMSO ensures complete monomeric solubility).

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTBA) or

    
    -Trifluorotoluene .
    
    • Requirement: The IS relaxation time (T₁) must be characterized.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Must be

      
       (typically 30–60 seconds for fluorinated aromatics).
      
    • Scans: 32 or 64 (for S/N > 200).

    • Spectral Width: Sufficient to cover -200 to +100 ppm.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of F nuclei,
      
      
      = Molar Mass,
      
      
      = Weight,
      
      
      = Purity.

Decision Logic for Standard Validation

The following diagram illustrates the critical decision pathway for validating the standard, highlighting the failure mode of standard CHN.

EA_Validation Sample Sample: 3-(5-Fluoropyridin-3-yl) cyclopentan-1-one MethodChoice Select Analysis Method Sample->MethodChoice StdCHN Method A: Standard CHN (No Additives) MethodChoice->StdCHN ModCHN Method B: Modified CHN (+WO3 Additive) MethodChoice->ModCHN qNMR Method C: 19F qNMR (Orthogonal) MethodChoice->qNMR ReactionFail Combustion: 4HF + SiO2 -> SiF4 + 2H2O StdCHN->ReactionFail ReactionPass Combustion: F trapped by WO3 No SiO2 Damage ModCHN->ReactionPass ResultAbs Result: Absolute Purity % Validates Structure qNMR->ResultAbs ResultFail Result: High %H Error Invalid Purity ReactionFail->ResultFail ResultPass Result: Accurate C/H/N Validates Formula ReactionPass->ResultPass Final CERTIFIED REFERENCE MATERIAL ResultPass->Final Combine for Gold Standard ResultAbs->Final Combine for Gold Standard

Figure 1: Analytical workflow demonstrating the necessity of Modified CHN and qNMR for fluorinated pyridine validation. Note the failure path of Standard CHN due to silica etching.

References

  • Royal Society of Chemistry. "Interference of carbon dioxide, resulting from the Schöniger flask combustion of organofluorine compounds." The Analyst, 1960. Link

  • Thermo Fisher Scientific. "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Application Note 42236. Link

  • National Institutes of Health (NIH) / PMC. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Scientia Pharmaceutica, 2018. Link

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules, 2021.[4][5][6] Link

  • PubChem. "3-Fluorocyclopentanone (Related Structure Data)." National Library of Medicine.[6] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.